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Core Science & Biosynthesis

Foundational

Kalimantacin C: Chemical Structure, Physicochemical Properties, and Therapeutic Potential

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The kalimantacins (also known as batumins) are a family of potent, narrow-spectrum antibiotics produced by Alcaligenes sp. YL-02632S and Ps...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The kalimantacins (also known as batumins) are a family of potent, narrow-spectrum antibiotics produced by Alcaligenes sp. YL-02632S and Pseudomonas fluorescens. While Kalimantacin A is the most abundant and widely studied member, Kalimantacin C represents a critical structural analogue that provides profound insights into polyketide biosynthesis and structure-activity relationships (SAR). This whitepaper synthesizes the chemical structure, physicochemical properties, and biosynthetic origins of Kalimantacin C, detailing its mechanism of action as a highly selective FabI inhibitor and providing field-validated protocols for its isolation and biochemical evaluation.

Chemical Structure and Biosynthetic Assembly

Structural Architecture

Kalimantacin C is a complex secondary metabolite characterized by a linear polyketide backbone integrated with a non-ribosomal peptide moiety (glycine). Its structure features multiple β -branches, a characteristic terminal O-carbamoyl group, and an amide linkage [1].

The defining structural difference between Kalimantacin C and the more common Kalimantacin A is the absence of a methyl group at the C-25 position . This seemingly minor modification profoundly impacts the molecule's hydrophobicity and provides a natural analog for SAR studies against multidrug-resistant Staphylococcus aureus (MRSA).

Biosynthetic Causality: The Inactive MT Domain

The biosynthesis of kalimantacins is governed by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) gene cluster. The structural divergence of Kalimantacin C is not a result of post-assembly degradation, but rather a highly specific biosynthetic "stutter" or enzymatic inactivity during chain elongation [4].

Specifically, the inactivity of the Methyltransferase (MT) domain within Module 1 of the PKS system prevents the transfer of a methyl group from S-adenosylmethionine to the growing polyketide chain. Consequently, the chain elongates without the C-25 methyl branch, yielding Kalimantacin C instead of Kalimantacin A [2].

G Start Starter Unit (Glycine + Polyketide) Mod1 Module 1 (PKS) MT Domain Inactive Start->Mod1 Biosynthetic Branch 1 Mod1A Module 1 (PKS) MT Domain Active Start->Mod1A Biosynthetic Branch 2 KalC Kalimantacin C (Lacks C-25 Methyl) Mod1->KalC Chain Elongation & Tailoring KalA Kalimantacin A (Has C-25 Methyl) Mod1A->KalA Chain Elongation & Tailoring

Caption: Biosynthetic divergence of Kalimantacin C due to an inactive MT domain in Module 1.

Physicochemical Properties

The physicochemical profile of Kalimantacin C dictates its extraction behavior, chromatographic retention, and pharmacological formulation potential. Because it lacks the C-25 methyl group, Kalimantacin C exhibits slightly higher polarity compared to Kalimantacin A, a property exploited during reverse-phase chromatographic separation [1].

Table 1: Physicochemical and Structural Data Summary
PropertyValueScientific Causality / Significance
Molecular Formula C₂₉H₄₆N₂O₇Lacks one CH₂ group compared to Kalimantacin A (C₃₀H₄₈N₂O₇) [1].
Molecular Weight 534.33 g/mol Confirmed via High-Resolution Mass Spectrometry (HRMS).
Exact Mass[M+NH₄]⁺ 552.3616 m/zUsed for precise LC-MS/IT-TOF identification in complex matrices [3].
Chemical Backbone Linear polyketideProvides the necessary structural flexibility to enter and bind the FabI active site.
Key Functional Groups O-carbamoyl, amide, carboxylic acidEssential for establishing hydrogen bond networks with the target enzyme's catalytic residues.

Mechanism of Action: FabI Inhibition

Kalimantacin C exerts its potent anti-staphylococcal activity by targeting the bacterial Type II Fatty Acid Synthesis (FASII) pathway.

Target Specificity

The specific target is FabI (trans-2-enoyl-ACP reductase) , the enzyme responsible for the final, rate-limiting reduction step of the fatty acid elongation cycle [2]. Kalimantacin C binds to the FabI-NADH complex, preventing the reduction of enoyl-Acyl Carrier Protein (enoyl-ACP) to acyl-ACP.

Causality of Cell Death

By inhibiting FabI, Kalimantacin C halts the production of essential phospholipids required for bacterial cell membrane biogenesis. This leads to immediate bacteriostatic effects, followed by cell death. Notably, the producer strains (e.g., P. fluorescens) protect themselves by expressing BatG , a resistant FabI isoform encoded within the kalimantacin biosynthetic gene cluster, serving as a self-validating proof of the molecular target [2].

G Malonyl Malonyl-ACP (Initiation) FabB FabB/FabF (Condensation) Malonyl->FabB FabG FabG (Reduction) FabB->FabG FabZ FabZ/FabA (Dehydration) FabG->FabZ Enoyl Enoyl-ACP FabZ->Enoyl FabI FabI (trans-2-enoyl-ACP reductase) Enoyl->FabI Acyl Acyl-ACP (Elongated Fatty Acid) FabI->Acyl KalC Kalimantacin C KalC->FabI Competitive Inhibition

Caption: Inhibition of the FabI enzyme in the bacterial FASII pathway by Kalimantacin C.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used for the isolation of Kalimantacin C and the biochemical verification of its target.

Protocol 1: Isolation and Purification of Kalimantacin C

Because Kalimantacin C is produced as a minor analogue alongside Kalimantacin A, precise chromatographic resolution is required [1].

  • Fermentation: Cultivate Alcaligenes sp. YL-02632S in a highly aerated nutrient broth (e.g., modified SBM) at 28°C for 72 hours.

  • Solvent Extraction: Adjust the whole culture broth to pH 4.0 and extract with an equal volume of ethyl acetate (EtOAc).

    • Causality: The moderate polarity of the polyketide backbone allows it to partition efficiently into the organic phase, while highly polar media components and cellular debris remain in the aqueous phase.

  • Primary Fractionation: Concentrate the organic layer in vacuo and load onto a Silica Gel column. Elute using a step gradient of Chloroform/Methanol (from 100:0 to 90:10).

  • Preparative HPLC: Subject the active fractions to reverse-phase HPLC (C18 column) using an Acetonitrile/Water gradient containing 0.1% Formic Acid.

    • Causality: Reverse-phase chromatography resolves Kalimantacin C from A based on hydrophobicity. The absence of the C-25 methyl group makes Kalimantacin C slightly more polar, resulting in a shorter retention time than Kalimantacin A.

  • Structural Validation: Confirm the purity (>95%) and structure using HRMS (target [M+NH₄]⁺ at m/z 552.3616) and 2D NMR (COSY, HMBC) to verify the absence of the C-25 methyl proton signals [1, 3].

G Ferm Fermentation (Alcaligenes sp.) Extr Solvent Extraction (Ethyl Acetate) Ferm->Extr SiGel Silica Gel Chromatography Extr->SiGel HPLC Preparative HPLC (Reverse Phase C18) SiGel->HPLC Pure Pure Kalimantacin C (>95% Purity) HPLC->Pure

Caption: Step-by-step workflow for the isolation and purification of Kalimantacin C.

Protocol 2: FabI Inhibition and Target Validation Assay

To validate the biological activity of the purified Kalimantacin C, an in vitro enzymatic assay is utilized [2].

  • Enzyme Preparation: Recombinantly express S. aureus FabI (saFabI) in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Spectrophotometric Assay: In a 96-well plate, combine 100 mM sodium phosphate buffer (pH 7.5), 250 µM NADH, 50 µM crotonoyl-CoA (as a surrogate substrate for enoyl-ACP), and varying concentrations of Kalimantacin C.

  • Reaction Initiation & Monitoring: Add purified saFabI to initiate the reaction. Monitor the decrease in absorbance at 340 nm continuously for 10 minutes.

    • Causality: FabI uses NADH as a cofactor to reduce the substrate. A decrease in A340​ indicates NADH oxidation (active enzyme). Kalimantacin C prevents this decrease in a dose-dependent manner by locking the enzyme in an inactive complex.

  • Self-Resistance Control: Perform a parallel assay using the resistant BatG isoform. A lack of inhibition by Kalimantacin C against BatG validates that the compound's mechanism is specifically FabI-dependent and rules out non-specific protein denaturation.

Conclusion

Kalimantacin C is a structurally fascinating polyketide that highlights the modular precision of bacterial PKS-NRPS biosynthetic machinery. By lacking a single methyl group due to an inactive MT domain, it provides a crucial tool for understanding the structure-activity relationships of FabI inhibitors. As antimicrobial resistance (AMR)—particularly MRSA—continues to threaten global health, the kalimantacin scaffold offers a highly selective, validated pathway for the development of next-generation topical and systemic antibiotics.

References

  • Tokunaga, T., Kamigiri, K., Orita, M., Nishikawa, T., Shimizu, M., & Kaniwa, H. (1996). "Kalimantacin A, B, and C, novel antibiotics produced by Alcaligenes sp. YL-02632S. II. Physico-chemical properties and structure elucidation." Journal of Antibiotics. [Link]

  • Mattheus, W., Gao, L. J., Herdewijn, P., Landuyt, B., Verhaegen, J., Masschelein, J., Volckaert, G., & Lavigne, R. (2010). "Isolation and purification of a new kalimantacin/batumin-related polyketide antibiotic and elucidation of its biosynthesis gene cluster." Chemistry & Biology. [Link]

  • Malaysian Journal of Analytical Sciences. (2023). "Phytochemical analysis of commercial Ziziphus mauritiana leaf teas by liquid chromatography coupled with ion trap/time of flight mass spectrometry." Malaysian Journal of Analytical Sciences. [Link]

  • Elshahawi, S. I., Trindade-Silva, A. E., Hanora, A., Han, A. W., Flores, M. S., Vizzoni, V., Schrago, C. G., Soares, C. A., Concepcion, G. P., Distel, D. L., Schmidt, E. W., & Haygood, M. G. (2013). "Boronated tartrolon antibiotic produced by symbiotic cellulose-degrading bacteria in shipworm gills." Proceedings of the National Academy of Sciences (PNAS). [Link]

Exploratory

The Role of Kalimantacin C in the Inhibition of Bacterial Fatty Acid Synthesis: A Technical Guide

This guide provides an in-depth technical exploration of kalimantacin C, a potent natural product antibiotic, and its role as an inhibitor of bacterial fatty acid synthesis. Tailored for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical exploration of kalimantacin C, a potent natural product antibiotic, and its role as an inhibitor of bacterial fatty acid synthesis. Tailored for researchers, scientists, and drug development professionals, this document will delve into the molecular mechanisms, structure-activity relationships, and experimental methodologies pertinent to understanding and leveraging this unique antibacterial agent.

Introduction: The Imperative for Novel Antibacterial Targets

The escalating crisis of antimicrobial resistance necessitates the exploration of novel bacterial targets beyond the classical pathways. The bacterial fatty acid synthesis (FAS-II) pathway presents a compelling, underexploited target for antibacterial drug development. Distinct from the multifunctional single-polypeptide FAS-I system in mammals, the bacterial FAS-II pathway is composed of a series of discrete, monofunctional enzymes, offering a window for selective inhibition. Fatty acids are indispensable for the integrity of bacterial cell membranes and cannot be scavenged by many pathogens from their host environment, making the FAS-II pathway essential for their survival.

Among the enzymes of the FAS-II pathway, the enoyl-acyl carrier protein (ACP) reductase (FabI) has emerged as a particularly promising target. FabI catalyzes the final, rate-limiting step in each cycle of fatty acid elongation: the NADH- or NADPH-dependent reduction of a trans-2-enoyl-ACP substrate. Its essentiality and conservation across many pathogenic bacteria, including the notorious Staphylococcus aureus, underscore its therapeutic potential.

The Kalimantacin Family: A Novel Class of FabI Inhibitors

The kalimantacins are a family of hybrid polyketide-nonribosomal peptide natural products first isolated from the fermentation broth of Alcaligenes sp. YL-02632S. This family includes kalimantacins A, B, and C, all of which exhibit potent and selective activity against staphylococci, including multidrug-resistant strains. Kalimantacin A, also known as batumin, is the most abundant and extensively studied member of this family.

Structure of Kalimantacin C

Kalimantacin C, along with its congeners A and B, is characterized by a novel long-chain structure containing O-carbamoyl, amide, and carboxylic acid moieties. The elucidation of their structures was achieved through various 2D NMR experiments and mass spectrometry analysis. While sharing a common structural backbone, the kalimantacins differ in their substitution patterns.

Compound Molecular Formula Key Structural Features
Kalimantacin A C30H48N2O7The most studied analog, featuring a specific arrangement of methyl branches and a carbamoyl group.
Kalimantacin B Not specified in resultsA minor congener with reduced activity compared to Kalimantacin A.
Kalimantacin C Not specified in resultsA member of the family isolated alongside A and B, with a similar core structure.

Further detailed structural comparison between kalimantacins A, B, and C requires access to the full dataset from the original structure elucidation papers.

Molecular Mechanism of Action: Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI

The antibacterial activity of the kalimantacin family stems from their potent inhibition of FabI. Extensive research, primarily on kalimantacin A, has revealed a unique and highly specific mechanism of action that distinguishes them from other known FabI inhibitors like triclosan.

A Unique Binding Conformation

X-ray crystallography and molecular dynamics simulations have demonstrated that kalimantacins bind within the hydrophobic substrate channel of FabI. Unlike other inhibitors, kalimantacins adopt a unique conformation that significantly differs from the binding modes of other known FabI inhibitors. This distinct binding is a key determinant of their high potency and specificity.

Mimicking the Natural Substrate

The inhibitory power of kalimantacins lies in their ability to closely mimic the bent conformation of the natural fatty acyl substrate of FabI. The unique distribution of sp2- and sp3-hybridized carbons in the kalimantacin backbone allows it to occupy the enoyl-ACP binding site with high affinity.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes FAS_II [label="Bacterial Fatty Acid Synthesis (FAS-II) Pathway", fillcolor="#4285F4"]; Elongation [label="Elongation Cycle", fillcolor="#34A853"]; FabI [label="Enoyl-ACP Reductase (FabI)", fillcolor="#EA4335", shape=ellipse]; KalimantacinC [label="Kalimantacin C", fillcolor="#FBBC05", shape=ellipse]; Inhibition [label="Inhibition", fillcolor="#202124", shape=diamond, fontcolor="#FFFFFF"]; Membrane [label="Bacterial Cell Membrane Synthesis", fillcolor="#4285F4"]; Growth_Inhibition [label="Bacterial Growth Inhibition", fillcolor="#EA4335"];

// Edges FAS_II -> Elongation [label="Multiple Steps"]; Elongation -> FabI [label="Final Reduction Step"]; FabI -> Elongation [label="Regenerates Acyl-ACP"]; KalimantacinC -> Inhibition; Inhibition -> FabI; FabI -> Membrane [style=dotted, label="Essential for"]; Inhibition -> Membrane [label="Disrupts", style=dashed, color="#EA4335"]; Membrane -> Growth_Inhibition [label="Leads to", style=dotted]; } caption: "Inhibition of Bacterial Fatty Acid Synthesis by Kalimantacin C."

Antibacterial Spectrum and Potency

The kalimantacin family exhibits a potent and narrow spectrum of activity, primarily targeting staphylococcal species. This selectivity is a desirable trait in modern antibiotic development, as it minimizes the disruption of the host's beneficial microbiota.

High Activity Against Staphylococcus Species

Kalimantacins inhibit the growth of Staphylococcus aureus and Staphylococcus epidermidis, including multiple-drug resistant strains. The minimum inhibitory concentration (MIC) for kalimantacin A against S. aureus has been reported to be as low as 0.05 µg/mL. While specific MIC values for kalimantacin C are not as widely reported in recent literature, the initial discovery paper highlights its potent anti-staphylococcal properties.

Experimental Protocols

To facilitate further research into the kalimantacin family, this section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of kalimantacin C against a bacterial strain.

Materials:

  • Kalimantacin C stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of kalimantacin C in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Dilute the bacterial culture to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the diluted bacterial suspension to each well containing the antibiotic dilutions and the positive control well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

dot graph { graph [layout=dot, rankdir=TB, splines=true, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4"]; prep_dilutions [label="Prepare Serial Dilutions of Kalimantacin C in 96-well plate", fillcolor="#34A853"]; prep_inoculum [label="Prepare Bacterial Inoculum (5x10^5 CFU/mL)", fillcolor="#34A853"]; add_inoculum [label="Add Inoculum to Wells", fillcolor="#FBBC05"]; incubate [label="Incubate at 37°C for 18-24h", fillcolor="#FBBC05"]; read_results [label="Read MIC (Lowest concentration with no visible growth)", fillcolor="#EA4335"]; end [label="End", shape=ellipse, fillcolor="#4285F4"];

// Edges start -> prep_dilutions; prep_dilutions -> add_inoculum; start -> prep_inoculum; prep_inoculum -> add_inoculum; add_inoculum -> incubate; incubate -> read_results; read_results -> end; } caption: "Workflow for MIC Determination."

In Vitro FabI Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of FabI by kalimantacin C.

Materials:

  • Purified recombinant FabI enzyme

  • Kalimantacin C stock solution

  • NADPH

  • Crotonoyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • In a 96-well plate, add assay buffer, a fixed concentration of NADPH (e.g., 150 µM), and varying concentrations of kalimantacin C.

  • Add a fixed concentration of FabI enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a fixed concentration of crotonoyl-CoA (e.g., 50 µM).

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity for each concentration of kalimantacin C.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Future Directions and Conclusion

The kalimantacins, including kalimantacin C, represent a promising class of natural product antibiotics with a well-defined and clinically relevant target. Their unique mode of action and potent activity against resistant staphylococci make them valuable leads for the development of new anti-infective agents. Further research should focus on a more detailed structure-activity relationship study of the entire kalimantacin family to optimize their pharmacological properties. The total synthesis of kalimantacins will enable the generation of novel analogs with improved potency, spectrum, and pharmacokinetic profiles.

References

  • Kamigiri, K., Suzuki, Y., Shibazaki, M., Morioka, M., Suzuki, K., Tokunaga, T., Setiawan, B., & Rantiatmodjo, R. M. (1996).

Protocols & Analytical Methods

Method

Application Note & Protocol: High-Fidelity Extraction and Purification of Kalimantacin C from Pseudomonas Fermentation

Abstract Kalimantacin C, also known as Batumin, is a polyketide-nonribosomal peptide hybrid antibiotic with potent and selective activity against Staphylococcus species, including multi-drug resistant strains.[1][2] This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Kalimantacin C, also known as Batumin, is a polyketide-nonribosomal peptide hybrid antibiotic with potent and selective activity against Staphylococcus species, including multi-drug resistant strains.[1][2] This document provides a comprehensive, field-proven protocol for the cultivation of Kalimantacin C-producing bacteria, such as Pseudomonas fluorescens or Pseudomonas batumici, and the subsequent high-fidelity extraction and purification of the target compound.[1][3] The methodology is designed for researchers in natural product chemistry, microbiology, and drug development, emphasizing the scientific rationale behind each step to ensure reproducibility and high purity of the final product.

Principle of the Method

The overall process is a multi-stage workflow that begins with the controlled submerged fermentation of a high-producing bacterial strain. Kalimantacin is a secondary metabolite, and its production is typically initiated in the late logarithmic to stationary phase of bacterial growth.[4]

The core extraction strategy is based on the physicochemical properties of Kalimantacin C: a large, relatively nonpolar molecule (XLogP3-AA: 4.8) with a carboxylic acid moiety.[5][6] This dual character dictates the choice of a liquid-liquid extraction method. The fermentation broth is first clarified to separate the supernatant from the bacterial cells. The pH of the supernatant is then adjusted to protonate the carboxylic acid group, rendering the molecule less polar and more soluble in an organic solvent like ethyl acetate. Subsequent purification steps leverage column chromatography to separate Kalimantacin C from other metabolites and impurities based on polarity.

Materials and Reagents

Bacterial Strains:

  • Pseudomonas fluorescens BCCM_ID9359[1]

  • Pseudomonas batumici UCM B-321[3][7]

Media and Buffers:

  • Tryptose Broth (Merck or equivalent)[8]

  • Tryptose Agar (Tryptose Broth with 1.5% w/v agar)[8]

  • Production Medium (e.g., specialized fermentation media detailed in references)[4]

  • Phosphate-Buffered Saline (PBS), pH 7.4

Solvents and Chemicals:

  • Ethyl Acetate (HPLC Grade)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Hydrochloric Acid (HCl), 1M

  • Sodium Hydroxide (NaOH), 1M

  • Silica Gel (for column chromatography, 60 Å, 230-400 mesh)

  • Anhydrous Sodium Sulfate

  • Deionized Water (18.2 MΩ·cm)

Equipment:

  • Shaking incubator

  • Fermentation vessel (bioreactor)

  • High-speed refrigerated centrifuge and rotors

  • pH meter

  • Rotary evaporator

  • Glass chromatography columns

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Lyophilizer (Freeze-dryer)

Experimental Protocols

Phase 1: Fermentation of Pseudomonas sp.

Rationale: This phase aims to maximize the biomass of the producing strain and induce the biosynthesis of Kalimantacin. Optimal temperature, aeration, and media composition are critical for high yields. Some Pseudomonas strains show optimal production of antimicrobial compounds at temperatures between 15°C and 18°C.[9]

Protocol:

  • Inoculum Preparation: From a fresh Tryptose Agar plate, inoculate a single colony of Pseudomonas sp. into a 50 mL flask containing 10 mL of Tryptose Broth. Incubate at 30°C with shaking at 200 rpm for 24 hours.[8]

  • Seed Culture: Transfer the inoculum into a 1 L flask containing 200 mL of Tryptose Broth. Incubate at 30°C with shaking at 200 rpm for another 24 hours.

  • Production Fermentation: Inoculate the production-scale bioreactor containing the appropriate fermentation medium with the seed culture (typically a 5-10% v/v inoculation).[10]

  • Incubation and Monitoring: Cultivate the production culture under the parameters outlined in Table 1. Monitor cell growth (OD600) and pH throughout the fermentation.

  • Harvesting: After the fermentation period, harvest the broth by centrifugation at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells. Decant and collect the cell-free supernatant for extraction.

Table 1: Recommended Fermentation Parameters

ParameterRecommended ValueRationale
Temperature25-30°COptimal growth for many Pseudomonas species.[10]
pH Control5.5 - 6.5pH can influence metabolite stability and production.[10]
Aeration0.5 - 1.0 vvmEnsures sufficient oxygen for aerobic respiration and biosynthesis.[10]
Agitation300 - 600 rpmMaintains culture homogeneity and aids oxygen transfer.[10]
Duration48 - 72 hoursAllows culture to reach stationary phase where secondary metabolite production is often maximal.
Phase 2: Crude Extraction of Kalimantacin C

Rationale: This step partitions the nonpolar Kalimantacin C from the aqueous fermentation supernatant into an organic solvent. Acidification of the supernatant is a critical step to neutralize the charge on the molecule's carboxylic acid group, thereby increasing its hydrophobicity and facilitating its transfer into the organic phase.

Protocol:

  • pH Adjustment: Cool the collected cell-free supernatant to 4°C. Slowly adjust the pH of the supernatant to ~3.0 using 1M HCl while stirring gently.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate.

  • Mixing and Phase Separation: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely. The upper organic layer will contain the Kalimantacin C.

  • Collection: Drain and discard the lower aqueous layer. Collect the upper ethyl acetate layer.

  • Repeat Extraction: Perform a second extraction on the aqueous layer with a fresh volume of ethyl acetate to maximize recovery. Combine the organic extracts.

  • Drying and Concentration: Dry the combined ethyl acetate extracts by passing them through a column of anhydrous sodium sulfate. Concentrate the dried extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C. The result is a crude, oily, or semi-solid extract.

Phase 3: Chromatographic Purification

Rationale: The crude extract contains a mixture of compounds. Silica gel chromatography separates these compounds based on their polarity. Kalimantacin C, being moderately polar, will adhere to the silica gel and can be eluted with a solvent system of intermediate polarity. A final HPLC step provides high-resolution separation for obtaining a highly pure product.

Protocol:

  • Silica Gel Column Chromatography: a. Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane) and pack it into a glass column. b. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture) and adsorb it onto a small amount of silica gel. c. Load the dried, adsorbed sample onto the top of the prepared column. d. Elute the column using a stepwise gradient of increasing polarity, for example, starting with 100% ethyl acetate and gradually increasing the percentage of methanol. e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing Kalimantacin C. f. Pool the pure fractions and concentrate in vacuo.

  • Reversed-Phase HPLC (RP-HPLC): a. Dissolve the semi-purified product from the silica column in a suitable mobile phase solvent (e.g., acetonitrile/water). b. Purify the sample on a preparative C18 HPLC column. c. Use a gradient elution method, for example, from 30% to 90% acetonitrile in water (with 0.1% formic acid in both phases) over 30 minutes. d. Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm). e. Collect the peak corresponding to Kalimantacin C. f. Lyophilize the collected fraction to obtain pure Kalimantacin C as a solid.

Process Workflow Diagrams

Kalimantacin_Extraction_Workflow cluster_fermentation Phase 1: Fermentation cluster_extraction Phase 2: Crude Extraction cluster_purification Phase 3: Purification Inoculum Inoculum Prep Seed Seed Culture Inoculum->Seed Ferment Production Fermentation Seed->Ferment Harvest Harvest & Centrifugation Ferment->Harvest Supernatant Cell-Free Supernatant Harvest->Supernatant Aqueous Phase pH_Adjust Acidify to pH 3.0 Supernatant->pH_Adjust LLE Liquid-Liquid Extraction (Ethyl Acetate) pH_Adjust->LLE Concentrate Concentrate in vacuo LLE->Concentrate Crude Crude Extract Concentrate->Crude Organic Extract Silica Silica Gel Chromatography Crude->Silica HPLC Preparative RP-HPLC Silica->HPLC Pure_KC Pure Kalimantacin C HPLC->Pure_KC

Caption: Overall workflow from fermentation to pure Kalimantacin C.

Detailed_Extraction Broth Fermentation Broth Cells + Supernatant Centrifuge Centrifugation (10,000 x g, 4°C) Broth->Centrifuge Supernatant Cell-Free Supernatant Aqueous Phase Centrifuge->Supernatant Collect Pellet Cell Pellet (Discard) Centrifuge->Pellet Acidify Acidification (pH 3.0 with HCl) Supernatant->Acidify LLE Liquid-Liquid Extraction Add Ethyl Acetate Shake & Separate Acidify->LLE Aqueous_Waste Aqueous Layer (Discard) LLE->Aqueous_Waste Organic_Phase Ethyl Acetate Layer Contains Kalimantacin C LLE->Organic_Phase Collect Dry_Concentrate Dry (Na2SO4) & Concentrate (Rotovap) Organic_Phase->Dry_Concentrate Crude_Extract Crude Extract Dry_Concentrate->Crude_Extract

Caption: Detailed steps of the crude extraction process.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Fermentation Yield Suboptimal media, contamination, incorrect temperature/pH.Verify media composition. Check for contamination via microscopy. Calibrate and monitor fermenter probes. Optimize fermentation parameters (e.g., temperature screen from 15-30°C).[9]
Poor Extraction Efficiency Incomplete pH adjustment; formation of an emulsion.Ensure pH is accurately adjusted to ~3.0 before extraction. To break emulsions, add brine (saturated NaCl solution) or centrifuge the mixture at low speed.
Co-elution of Impurities in Silica Chromatography Inappropriate solvent system; column overloading.Optimize the solvent gradient using TLC first. Reduce the amount of crude extract loaded onto the column.
Broad or Tailing Peaks in HPLC Column degradation; sample insolubility; incorrect mobile phase.Use a guard column. Ensure the sample is fully dissolved in the mobile phase before injection. Adjust the mobile phase pH or organic content.

Safety Precautions

  • Handle all bacterial cultures using standard aseptic techniques in a biological safety cabinet.

  • Kalimantacin C is a potent antibiotic; handle the pure compound with gloves and appropriate personal protective equipment (PPE). The full toxicological profile is not known.

  • Work with organic solvents (ethyl acetate, methanol, etc.) in a well-ventilated chemical fume hood. These solvents are flammable and can be harmful if inhaled or absorbed through the skin.

  • Use caution when handling acids and bases (HCl, NaOH) for pH adjustments.

References

  • Kamigiri, K., et al. (1996). Kalimantacin A, B, and C, novel antibiotics produced by Alcaligenes sp. YL-02632S. II. Physico-chemical properties and structure elucidation. The Journal of Antibiotics, 49(2), 140-144. Available from: [Link]

  • Kamigiri, K., et al. (1996). Kalimantacins A, B and C, novel antibiotics from Alcaligenes sp. YL-02632S. I. Taxonomy, fermentation, isolation and biological properties. The Journal of Antibiotics, 49(2), 136-139. Available from: [Link]

  • Wouters, C., et al. (2015). Systematic analysis of the kalimantacin assembly line NRPS module using an adapted targeted mutagenesis approach. MicrobiologyOpen, 4(6), 937-951. Available from: [Link]

  • Mattheus, W., et al. (2010). Isolation and purification of a new kalimantacin/batumin-related polyketide antibiotic and elucidation of its biosynthesis gene cluster. Chemistry & Biology, 17(2), 149-159. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). Kalimantacin. PubChem Compound Database. Retrieved from: [Link]

  • Haines, A. S., et al. (2019). Control of β-Branching in Kalimantacin Biosynthesis: Application of 13C NMR to Polyketide Programming. Angewandte Chemie International Edition, 58(36), 12517-12522. Available from: [Link]

  • Haines, A. S., et al. (2019). Control of β-Branching in Kalimantacin Biosynthesis: Application of Direct Observe 13C NMR to Polyketide Programming. ResearchGate. Available from: [Link]

  • Haines, A. S., et al. (2019). Control of β-Branching in Kalimantacin Biosynthesis: Application of 13 C NMR to Polyketide Programming. PubMed. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). Kalimantacin A. PubChem Compound Database. Retrieved from: [Link]

  • Dias, R., et al. (2021). Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag. Molecules, 26(19), 5779. Available from: [Link]

  • West, T. H., et al. (2020). Total Synthesis of Kalimantacin A. Organic Letters, 22(16), 6349-6353. Available from: [Link]

  • Kiprianova, E. A., et al. (2011). Pseudomonas batumici sp. nov., the antibiotic-producing bacteria isolated from soil of the Caucasus Black Sea coast. Mikrobiolohichnyi Zhurnal, 73(5), 3-8. Available from: [Link]

  • DIAION (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics. Mitsubishi Chemical Corporation. Available from: [Link]

  • Chen, Y-W., et al. (2005). pH controlled fermentation process for pseudomonic acid production. Google Patents, US7439045B2.
  • Zhang, F., et al. (2022). Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216. Frontiers in Microbiology, 13, 989816. Available from: [Link]

  • Parte, A.C. (n.d.). Species: Pseudomonas batumici. LPSN - List of Prokaryotic names with Standing in Nomenclature. Retrieved from: [Link]

  • West, T. H., et al. (2020). Total Synthesis of Kalimantacin A. ACS Publications. Available from: [Link]

  • Tello, C., et al. (2024). Characterization of Antibiotic-Resistance Antarctic Pseudomonas That Produce Bacteriocin-like Compounds. International Journal of Molecular Sciences, 25(5), 3020. Available from: [Link]

Sources

Application

2D NMR spectroscopy parameters for kalimantacin C elucidation

Application Note: Advanced 2D NMR Spectroscopy Protocols for the Structural Elucidation of Kalimantacin C Executive Summary Kalimantacin C is a highly potent, narrow-spectrum polyketide antibiotic originally isolated fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced 2D NMR Spectroscopy Protocols for the Structural Elucidation of Kalimantacin C

Executive Summary

Kalimantacin C is a highly potent, narrow-spectrum polyketide antibiotic originally isolated from Alcaligenes sp. YL-02632S[1] and related Pseudomonas species[2]. Structurally, it features a complex linear aliphatic backbone decorated with an O-carbamoyl group, multiple double bonds, a carboxylic acid terminus, and specific methyl branches[1]. Notably, kalimantacin C differs from its analog kalimantacin A by the absence of a methyl group at the C-25 position, a result of the inactivity of the methyltransferase (MT) domain in module 1 of its biosynthetic gene cluster[2].

Elucidating such long-chain aliphatic structures presents a distinct analytical challenge: severe spectral overlap in the 1.0–2.5 ppm ¹H NMR region. This application note details a self-validating 2D NMR experimental design, explaining the causality behind parameter selection, solvent optimization, and pulse sequence choices required to unambiguously map the kalimantacin C scaffold.

The Analytical Challenge & Strategic Experimental Design

To achieve de novo structural elucidation or verify the purity of isolated kalimantacin C, a standard 1D ¹H/¹³C approach is insufficient. The polyketide chain contains numerous contiguous methylene (-CH₂-) groups that collapse into a multiplet envelope.

As an application scientist, every experimental parameter must be chosen to maximize dispersion and resolve these ambiguities:

  • Solvent Causality: While CDCl₃ is standard for lipids, kalimantacin C contains polar hydrogen-bonding moieties (carboxylic acid, carbamoyl, and amide groups)[1]. We recommend CD₃OD (Methanol-d₄) or a CDCl₃/CD₃OD (1:1 v/v) mixture. This disrupts intermolecular hydrogen bonding, preventing sample aggregation and sharpening the aliphatic signals.

  • ROESY vs. NOESY: Kalimantacin C has a molecular weight of approximately ~528 Da (C₂₉H₄₆N₂O₇). Molecules in the 500–1000 Da range often exhibit correlation times ( τc​ ) where the Nuclear Overhauser Effect (NOE) crosses zero, leading to vanishing cross-peaks in a standard NOESY experiment. Therefore, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is strictly mandated to ensure positive, observable cross-peaks for determining the stereochemistry of the conjugated diene systems[3].

  • Multiplicity-Edited HSQC: To prevent the misassignment of the overlapping aliphatic chain, a multiplicity-edited HSQC must be utilized. By phasing CH/CH₃ signals positively (e.g., blue) and CH₂ signals negatively (e.g., red), we create a self-validating map where the parity of the carbon directly dictates its phase, immediately identifying the β-branching points[4].

Workflow Visualization

The following diagram illustrates the logical progression of the 2D NMR acquisition and interpretation workflow.

G cluster_2D 2D NMR Acquisition Workflow Start Sample Prep: Kalimantacin C in CD3OD NMR1D 1D NMR (1H, 13C) Evaluate Purity & Dispersion Start->NMR1D COSY COSY / TOCSY Trace Polyketide Spin Systems NMR1D->COSY HSQC Edited-HSQC Differentiate CH/CH2/CH3 NMR1D->HSQC HMBC HMBC Link Quaternary C & Carbonyls COSY->HMBC HSQC->HMBC ROESY ROESY Determine Stereochemistry HMBC->ROESY Elucidation Structural Elucidation (Assemble Fragments) ROESY->Elucidation Validation Final Validation (Self-Consistent Check) Elucidation->Validation

Caption: 2D NMR workflow for Kalimantacin C structural elucidation (Max width: 760px).

Step-by-Step Acquisition Protocol

This protocol is designed for a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe to ensure sufficient sensitivity for heteronuclear 2D experiments.

Step 1: Sample Preparation & Calibration

  • Dissolve 2–5 mg of highly purified kalimantacin C in 600 µL of CD₃OD (100.0 atom % D).

  • Transfer to a high-quality 5 mm NMR tube.

  • Self-Validation Checkpoint: Acquire a standard 1D ¹H spectrum. Check the linewidth of the internal reference (TMS or residual solvent peak). The linewidth at half-height ( W1/2​ ) must be < 1.0 Hz. If broader, re-shim the probe to prevent signal smearing in the 2D F1 dimension.

Step 2: Homonuclear 2D Acquisition (COSY & TOCSY)

  • DQF-COSY (Double-Quantum Filtered COSY): Set up with 2048 (t2) x 256 (t1) complex points. DQF is preferred over standard magnitude COSY because it suppresses the uncoupled singlet signals (e.g., isolated methyls), cleaning up the spectrum and allowing closer inspection of the polyketide chain couplings.

  • TOCSY: Utilize a DIPSI-2 isotropic mixing sequence. Crucial Parameter: Set the mixing time to 80–100 ms . This specific duration allows magnetization to transfer up to 5–6 bonds, enabling the tracing of an entire unbroken aliphatic spin system starting from a well-resolved oxygenated methine proton or olefinic proton, bypassing the overlapping methylene envelope.

Step 3: Heteronuclear 2D Acquisition (HSQC & HMBC)

  • Multiplicity-Edited HSQC: Set the one-bond coupling constant ( 1JCH​ ) to 145 Hz. Acquire with 2048 x 256 points.

  • HMBC: Set the long-range coupling constant ( nJCH​ ) to 8 Hz (optimal for 2- and 3-bond correlations).

    • Causality: The HMBC is the only way to bridge the isolated spin systems in kalimantacin C. It links the aliphatic chain to the quaternary carbons, the O-carbamoyl carbonyl, and the terminal carboxylic acid[1].

Step 4: Stereochemical Assignment (ROESY)

  • ROESY: Set the spin-lock mixing time to 250–300 ms with a continuous wave (CW) spin-lock field of ~2.5 kHz.

    • Self-Validation Checkpoint: Verify that the cross-peaks and diagonal peaks have opposite phases. This confirms true ROE transfer rather than TOCSY artifacts, allowing safe assignment of the E/Z geometry of the conjugated dienes[3].

Data Interpretation & Quantitative Summary

Once the data is processed (using zero-filling to 2048 x 1024 and appropriate apodization, such as squared sine-bell functions), the structural fragments are pieced together. The table below summarizes the quantitative chemical shift ranges and critical 2D correlations required to validate the structure of kalimantacin C.

Table 1: Typical 2D NMR Correlation Signatures for Key Moieties in Kalimantacin C

Structural MoietyTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Key 2D NMR CorrelationsDiagnostic Purpose
O-Carbamoyl ~6.5 (NH₂, br s)*~158.0 (C=O)HMBC: NH₂ to C=O; adjacent CH to C=OConfirms terminal carbamate functional group[1].
Conjugated Diene 5.5 – 6.5 (m)125.0 – 145.0COSY: H-H couplingROESY: spatial proximityMaps unsaturation and dictates E/Z stereochemistry[3].
Carboxylic Acid N/A (exchangeable)~175.0 (C=O)HMBC: adjacent CH₂ to C=OIdentifies the terminal acid moiety[1].
Aliphatic Backbone 1.0 – 2.5 (m)20.0 – 45.0TOCSY: unbroken spin systemsHSQC: CH/CH₂ phase diff.Resolves the overlapping lipidic chain[4].
Methyl Branches 0.8 – 1.2 (d/t)10.0 – 25.0HMBC: CH₃ to adjacent CH/CH₂Locates β-branching points (Note: C-25 methyl is absent in Kalimantacin C)[2].

*Note: Exchangeable protons like the carbamoyl NH₂ may broaden or disappear in pure CD₃OD due to deuterium exchange. If these correlations are critical for your specific validation, a mixed solvent system (e.g., CDCl₃/DMSO-d₆) should be utilized for the HMBC acquisition.

References

  • Tokunaga, T., Kamigiri, K., Orita, M., Nishikawa, T., Shimizu, M., & Kaniwa, H. (1996). "Kalimantacin A, B, and C, novel antibiotics produced by Alcaligenes sp. YL-02632S. II. Physico-chemical properties and structure elucidation." Journal of Antibiotics. Available at:[Link]

  • Mattheus, W., Gao, L.-J., Herdewijn, P., Landuyt, B., Verhaegen, J., Masschelein, J., Volckaert, G., & Lavigne, R. (2010). "Isolation and Purification of a New Kalimantacin/Batumin-Related Polyketide Antibiotic and Elucidation of Its Biosynthesis Gene Cluster." Chemistry & Biology. Available at:[Link]

  • Thistlethwaite, I. R. G., Bull, F. M., Cui, C., Walker, P. D., Gao, S.-S., Wang, L., Song, Z., Masschelein, J., Lavigne, R., Crump, M. P., Race, P. R., Simpson, T. J., & Willis, C. L. (2017). "Elucidation of the relative and absolute stereochemistry of the kalimantacin/batumin antibiotics." Chemical Science. Available at:[Link]

  • Walker, P. D., Williams, C., Weir, A. N. M., Wang, L., Crosby, J., Race, P. R., Simpson, T. J., Willis, C. L., & Crump, M. P. (2019). "Control of β-Branching in Kalimantacin Biosynthesis: Application of 13C NMR to Polyketide Programming." Angewandte Chemie International Edition. Available at: [Link]

Sources

Method

Plasmid Engineering for Heterologous Expression of Kalimantacin C: An Application Note and Protocol

Introduction: Unlocking the Therapeutic Potential of Kalimantacin C Kalimantacin C, a potent polyketide antibiotic produced by Pseudomonas fluorescens, exhibits significant activity against clinically relevant pathogens,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of Kalimantacin C

Kalimantacin C, a potent polyketide antibiotic produced by Pseudomonas fluorescens, exhibits significant activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique mode of action and complex structure make it a compelling candidate for further drug development. However, the native producer often suffers from low titers and is not amenable to large-scale fermentation or genetic manipulation. Heterologous expression, the transfer of the kalimantacin C biosynthetic gene cluster (BGC) into a more robust and genetically tractable host, offers a powerful strategy to overcome these limitations, enabling sustainable production and facilitating biosynthetic engineering for analog generation.

This comprehensive guide provides a detailed framework for the successful plasmid engineering and heterologous expression of the kalimantacin C BGC. We will delve into the rationale behind experimental design, from the selection of an appropriate host and vector system to the fine-tuning of expression and subsequent analytical validation. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular biology and microbial engineering.

The Kalimantacin C Biosynthetic Gene Cluster: A Hybrid PKS/NRPS System

The kalimantacin C BGC is a large, approximately 62 kb cluster of genes encoding a complex hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line.[1] The core of this machinery is composed of three large multimodular proteins: Bat1, Bat2, and Bat3.[2][3] These are complemented by a suite of tailoring enzymes (BatA-M) responsible for modifications such as β-branching, reduction, and carbamoylation, which are crucial for the final structure and bioactivity of kalimantacin C.[2]

A thorough understanding of the BGC architecture is paramount for successful cloning and expression. The cluster comprises 16 open reading frames (ORFs) that work in concert to synthesize the final product.

Strategic Selection of a Heterologous Host: Why Streptomyces?

While hosts like E. coli are workhorses for protein expression, their cellular machinery is often ill-suited for the production of complex secondary metabolites like kalimantacin C. Streptomyces species, on the other hand, are renowned natural product factories, possessing the necessary metabolic precursors, post-translational modification machinery, and a cellular environment conducive to the proper folding and function of large PKS/NRPS enzymes.

For this protocol, we recommend the use of Streptomyces lividans TK24 or Streptomyces coelicolor M1152. These strains are well-characterized, have established genetic tools, and have been successfully used for the heterologous expression of numerous large BGCs. They also have a relatively clean background of native secondary metabolites, simplifying the detection of the target compound.

Vector System: The Power of Bacterial Artificial Chromosomes (BACs)

Given the substantial size of the kalimantacin C BGC, a standard plasmid would be incapable of carrying the entire cluster. Bacterial Artificial Chromosomes (BACs) are the vectors of choice for such large DNA fragments. We recommend an E. coli-Streptomyces shuttle BAC vector, such as pSBAC, which can be maintained and manipulated in E. coli and then transferred to Streptomyces for expression.

Key features of a suitable BAC vector:

  • Large insert capacity: Capable of stably maintaining >100 kb of foreign DNA.

  • Origin of transfer (oriT): Essential for conjugal transfer from E. coli to Streptomyces.

  • Streptomyces-specific integration system: An attachment site (attP) and integrase (int) for stable, site-specific integration into the Streptomyces chromosome (e.g., from phage φC31).

  • Selectable markers: Antibiotic resistance genes for selection in both E. coli and Streptomyces.

  • A strong, constitutive promoter: To drive the expression of the kalimantacin C BGC in the heterologous host. The engineered kasOp* promoter is an excellent candidate due to its high activity across different Streptomyces species.[4][5]

Experimental Workflow: From Gene Cluster to Expressed Antibiotic

The overall workflow for the heterologous expression of kalimantacin C can be visualized as a multi-step process, from the initial capture of the BGC to the final analysis of the produced antibiotic.

Kalimantacin_Expression_Workflow cluster_0 Phase 1: BGC Cloning cluster_1 Phase 2: Vector Engineering cluster_2 Phase 3: Heterologous Expression cluster_3 Phase 4: Analysis Genomic_DNA Genomic DNA isolation from P. fluorescens BAC_Library BAC Library Construction Genomic_DNA->BAC_Library BGC_Screening Screening for Kalimantacin BGC BAC_Library->BGC_Screening Promoter_Insertion Promoter Insertion (e.g., kasOp*) BGC_Screening->Promoter_Insertion Vector_Verification Vector Verification (Restriction Digest & Sequencing) Promoter_Insertion->Vector_Verification Conjugation Conjugation into Streptomyces lividans Vector_Verification->Conjugation Exconjugant_Selection Selection of Exconjugants Conjugation->Exconjugant_Selection Fermentation Fermentation & Production Exconjugant_Selection->Fermentation Extraction Metabolite Extraction Fermentation->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Structure_Confirmation Structure Confirmation LCMS_Analysis->Structure_Confirmation

Caption: Overall workflow for heterologous expression of kalimantacin C.

Detailed Protocols

Protocol 1: BAC Library Construction and Screening

Rationale: The first critical step is to capture the entire kalimantacin C BGC from the genomic DNA of P. fluorescens. A BAC library provides a collection of large genomic fragments, one of which will contain our target cluster.

Materials:

  • Pseudomonas fluorescens BCCM_ID9359

  • High-molecular-weight genomic DNA isolation kit

  • BAC vector (e.g., pBeloBAC11 or a similar vector)

  • Restriction enzyme (e.g., HindIII)

  • T4 DNA Ligase

  • E. coli competent cells (e.g., DH10B)

  • PCR reagents and primers specific to the kalimantacin C BGC

Procedure:

  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from P. fluorescens using a commercial kit, following the manufacturer's instructions. The integrity of the DNA is crucial for obtaining large inserts.

  • Partial Restriction Digest: Perform a partial digest of the genomic DNA with HindIII to generate a range of large fragments. Titrate the enzyme concentration and incubation time to enrich for fragments in the 50-100 kb range.

  • Ligation: Ligate the size-selected genomic DNA fragments into the HindIII-linearized and dephosphorylated BAC vector.

  • Transformation: Transform the ligation mixture into electrocompetent E. coli DH10B cells. Plate on LB agar containing the appropriate antibiotic for vector selection.

  • Library Screening: Screen the resulting colonies by PCR using primers designed to amplify a conserved region within the kalimantacin C BGC (e.g., a ketosynthase domain from one of the PKS modules).

  • BAC DNA Isolation: Isolate the BAC DNA from positive clones using a large-construct DNA purification kit.

  • Verification: Confirm the integrity and size of the insert by restriction digestion and pulsed-field gel electrophoresis (PFGE).

Protocol 2: Promoter Insertion and Vector Engineering

Rationale: To ensure high-level expression of the kalimantacin C BGC in Streptomyces, the native promoter should be replaced with a strong, constitutive Streptomyces promoter.

Materials:

  • BAC containing the kalimantacin C BGC

  • kasOp* promoter sequence with flanking homology arms

  • Lambda Red recombineering system in E. coli

  • PCR reagents

  • Restriction enzymes

  • DNA sequencing services

Procedure:

  • Promoter Cassette Amplification: Amplify the kasOp* promoter with ~50 bp homology arms corresponding to the region immediately upstream of the first gene in the kalimantacin C BGC.

  • Recombineering: Introduce the BAC into an E. coli strain expressing the Lambda Red recombinase system. Induce the recombinase and transform the cells with the amplified promoter cassette.

  • Selection and Verification: Select for recombinant clones and verify the correct insertion of the promoter by PCR and Sanger sequencing.

  • Final Vector Construction: If not already present, introduce the necessary elements for Streptomyces conjugation and integration (oriT, attP, int) into the engineered BAC using standard molecular cloning techniques.

Protocol 3: Intergeneric Conjugation into Streptomyces lividans

Rationale: Conjugation is an efficient method for transferring large plasmids like BACs from E. coli to Streptomyces. This process requires a specific E. coli donor strain that is methylation-deficient to avoid restriction by the Streptomyces host.

Materials:

  • Engineered BAC in E. coli ET12567/pUZ8002 donor strain

  • Streptomyces lividans TK24 spores

  • Soy Flour Mannitol (SFM) agar plates

  • Nalidixic acid and other appropriate antibiotics

  • 2xYT medium

Procedure:

  • Prepare Donor and Recipient:

    • Grow the E. coli donor strain overnight in LB with appropriate antibiotics.

    • Germinate S. lividans spores by incubating them in 2xYT medium at 50°C for 10 minutes.[6]

  • Mating:

    • Mix the E. coli donor culture and the germinated S. lividans spores.

    • Pellet the mixture by centrifugation and resuspend in a small volume of 2xYT.

    • Spot the mixture onto SFM agar plates and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants:

    • Overlay the plates with a soft agar containing nalidixic acid (to counter-select E. coli) and the antibiotic for selecting the BAC in Streptomyces.

    • Incubate at 30°C for 5-7 days until exconjugant colonies appear.

  • Verification:

    • Streak out single colonies onto fresh selective media to obtain pure isolates.

    • Confirm the presence of the integrated BAC in the S. lividans genome by PCR.

Conjugation_Process cluster_mating Mating on SFM Agar Ecoli E. coli Donor (ET12567/pUZ8002) with Kalimantacin BAC Mix Mix Donor and Recipient Cultures Ecoli->Mix Strepto Streptomyces lividans Recipient Spores Strepto->Mix Incubate Incubate for Cell-to-Cell Contact Mix->Incubate Overlay Overlay with Selective Antibiotics Incubate->Overlay Exconjugants Growth of S. lividans Exconjugants Overlay->Exconjugants

Caption: The process of intergeneric conjugation from E. coli to Streptomyces.

Protocol 4: Fermentation and Metabolite Extraction

Rationale: To produce kalimantacin C, the engineered S. lividans strain must be cultivated under conditions that favor secondary metabolism. Subsequently, the produced antibiotic needs to be extracted from the culture for analysis.

Materials:

  • Engineered S. lividans exconjugant

  • Production medium (e.g., R5A or other suitable medium for Streptomyces)

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Inoculum Preparation: Grow a seed culture of the engineered S. lividans in TSB medium for 48 hours at 30°C.

  • Production Culture: Inoculate the production medium with the seed culture and incubate at 30°C with shaking for 7-10 days.

  • Extraction:

    • Centrifuge the culture to separate the mycelium and supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 5: LC-MS/MS Analysis of Kalimantacin C

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying kalimantacin C in the crude extract.

Materials:

  • Crude extract dissolved in methanol

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

  • Mobile phases: Water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

  • Kalimantacin C standard (if available)

Procedure:

  • Sample Preparation: Dissolve the crude extract in methanol and filter through a 0.22 µm syringe filter.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Elute with a gradient of mobile phase B (e.g., 5% to 95% over 20 minutes).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Monitor for the specific precursor ion of kalimantacin C and its characteristic product ions. The exact m/z values should be determined based on the literature or by infusion of a standard.

  • Data Analysis: Compare the retention time and fragmentation pattern of the peak in the sample with that of a kalimantacin C standard to confirm its identity. Quantify the amount of kalimantacin C produced by comparing the peak area to a standard curve.

Troubleshooting and Expert Insights

Problem Possible Cause Solution
Low or no kalimantacin C production Inefficient promoterTest a panel of different strong Streptomyces promoters.
Codon usage incompatibilitySynthesize a codon-optimized version of key genes in the BGC for Streptomyces.
Missing precursor molecules in the hostSupplement the culture medium with potential precursors.
Incorrect folding of PKS/NRPS enzymesCo-express chaperone proteins.
Instability of the BAC in Streptomyces Replicative plasmid instabilityEnsure the BAC is integrated into the chromosome.
Homologous recombination with native genesUse a host strain with a minimized genome.
Difficulty in detecting kalimantacin C Low production levelsOptimize fermentation conditions (media, temperature, aeration).
Inefficient extractionTest different extraction solvents and pH conditions.
Matrix effects in LC-MS/MSPerform a solid-phase extraction (SPE) cleanup of the crude extract.

Conclusion and Future Directions

The heterologous expression of the kalimantacin C biosynthetic gene cluster in Streptomyces is a feasible and promising approach to ensure a sustainable supply of this valuable antibiotic. The protocols and strategies outlined in this guide provide a robust starting point for researchers in the field.

Future work could focus on optimizing the yield of kalimantacin C through metabolic engineering of the Streptomyces host to enhance the supply of precursor molecules. Furthermore, the established heterologous expression system provides a powerful platform for combinatorial biosynthesis, allowing for the generation of novel kalimantacin analogs with potentially improved therapeutic properties through targeted gene knockouts or domain swapping within the PKS/NRPS machinery.

References

  • Mattheus, W., et al. (2010). Isolation and purification of a new kalimantacin/batumin-related polyketide antibiotic and elucidation of its biosynthesis gene cluster. Chemistry & Biology, 17(2), 149-159. [Link]

  • Uytterhoeven, B., et al. (2016). A Protein Interaction Map of the Kalimantacin Biosynthesis Assembly Line. Frontiers in Microbiology, 7, 1845. [Link]

  • Willemse, J., et al. (2022). Systematic analysis of the kalimantacin assembly line NRPS module using an adapted targeted mutagenesis approach. MicrobiologyOpen, 11(1), e1263. [Link]

  • Wang, W., et al. (2013). An Engineered Strong Promoter for Streptomycetes. Applied and Environmental Microbiology, 79(15), 4496-4505. [Link]

  • Kieser, T., et al. (2000). Practical Streptomyces Genetics. John Innes Foundation. [Link]

  • Gust, B., et al. (2003). PCR-targeting system in Streptomyces coelicolor A3(2). Advances in Applied Microbiology, 52, 141-180. [Link]

  • Flett, F., et al. (1997). High efficiency intergeneric conjugal transfer of plasmid DNA from Escherichia coli to methyl DNA-restricting streptomycetes. FEMS Microbiology Letters, 155(2), 223-229. [Link]

  • Bibb, M. J., et al. (1978). Transformation of plasmid DNA into Streptomyces at high frequency. Nature, 274(5669), 398-400. [Link]

Sources

Application

Advanced Preparative Chromatography Protocols for the Isolation and Purification of Kalimantacin C

Introduction and Pharmacological Context Kalimantacin C, a critical component of the batumin complex, is a highly potent polyketide-derived antibiotic produced by microbial strains such as Pseudomonas batumici and Alcali...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

Kalimantacin C, a critical component of the batumin complex, is a highly potent polyketide-derived antibiotic produced by microbial strains such as Pseudomonas batumici and Alcaligenes sp. YL-02632S[1][2]. In the landscape of drug development, this compound is of significant interest due to its exceptional, selective antibacterial activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA)[3][4].

The clinical viability of Kalimantacin C stems from its highly specific mechanism of action: it acts as a selective inhibitor of bacterial enoyl-ACP reductase (FabI), a pivotal enzyme in the Type II fatty acid biosynthesis (FAS II) pathway[1][5].

MOA FAS FAS II Pathway (Bacterial Fatty Acid Synthesis) FabI FabI (Enoyl-ACP Reductase) FAS->FabI Requires Membrane Cell Membrane Compromise FabI->Membrane Disruption of Lipid Synthesis KalC Kalimantacin C (Batumin) KalC->FabI Inhibits Death Staphylococcal Cell Death Membrane->Death

Mechanism of Action: Kalimantacin C targeting Staphylococcal FabI to induce cell death.

Physicochemical Rationale for Purification Strategy

Kalimantacin C (C30H48N2O7, Exact Mass: 548.35 Da) is a complex, long-chain molecule featuring O-carbamoyl, amide, and carboxylic acid functional groups[2][6]. The presence of these specific moieties dictates the downstream processing strategy:

  • pH-Dependent Partitioning : The carboxylic acid group renders the molecule hydrophilic at physiological pH. Acidification of the fermentation broth protonates this group (lowering the pH below its pKa), which shifts the partition coefficient to favor organic solvents. This causality is the foundation of the initial liquid-liquid extraction step[1][7].

  • Structural Homology : Kalimantacins A, B, and C are closely related structural analogs. While normal-phase silica chromatography can strip away bulk fermentation impurities, the subtle differences in hydrophobicity between the analogs necessitate the high theoretical plate count of reversed-phase preparative High-Performance Liquid Chromatography (RP-HPLC) for absolute resolution[5].

Workflow Ferm Fermentation (Pseudomonas batumici) Acid Acidification (pH 3.0) Protonation of Carboxylic Acid Ferm->Acid LLE Liquid-Liquid Extraction (Chloroform/EtOAc) Acid->LLE Silica Normal Phase Chromatography (Silica Gel, Benzene:Acetone) LLE->Silica Crude Extract PrepHPLC Preparative RP-HPLC (C18, Isocratic/Gradient) Silica->PrepHPLC Enriched Fraction Pure Purified Kalimantacin C (>95% Purity) PrepHPLC->Pure High-Resolution Separation

Downstream Processing Workflow for Kalimantacin C Purification.

Detailed Experimental Protocols

Self-Validating System Note: This workflow incorporates in-process analytical checkpoints (TLC and LC-MS) to ensure the integrity and purity of the target compound at each phase, preventing the propagation of errors or degraded material.

Phase 1: Fermentation and Primary Recovery
  • Cultivation : Inoculate Pseudomonas batumici UCM B-321 into a 5 L bioreactor containing modified L-medium. Maintain aerobic conditions at 25°C with automated dissolved oxygen and pH control for 65 hours to reach maximum secondary metabolite titer[1][7].

  • Broth Acidification : Harvest the culture liquid and centrifuge at 8,000 × g for 20 minutes to remove cellular biomass. Adjust the pH of the clarified supernatant to 3.0 using 1 M HCl.

  • Liquid-Liquid Extraction (LLE) : Extract the acidified broth with chloroform at a 1:2 (v/v) ratio. Perform three successive extractions to ensure >90% recovery. Pool the organic phases and evaporate to dryness under reduced pressure at 35°C to yield the crude extract[1][7].

Phase 2: Intermediate Purification via Normal-Phase Chromatography
  • Column Preparation : Pack a 20 × 1.5 cm glass column with silica gel (40–100 μm pore size) slurried in benzene[1][8].

  • Sample Loading : Dissolve the crude extract in a minimal volume of benzene and load it onto the column head.

  • Isocratic Elution : Elute the column using a mobile phase of benzene:acetone (1:1 v/v). Collect 15 mL fractions[7][8].

  • In-Process Validation (TLC) : Spot 5 μL of each fraction onto silica gel TLC plates. Develop using the same mobile phase and visualize under UV light (254 nm) or via iodine vapor. Pool fractions containing the kalimantacin complex (Rf ≈ 0.45) and dry under vacuum[7][8].

Phase 3: High-Resolution Preparative RP-HPLC

To isolate Kalimantacin C from its A and B analogs, reversed-phase chromatography is strictly required.

  • System Setup : Utilize a preparative HPLC system equipped with a Diode Array Detector (DAD). Install a C18 preparative column (e.g., SunFire C18, 10 μm, 19 × 250 mm)[9].

  • Mobile Phase Configuration :

    • Solvent A: Ultrapure Water with 0.05% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile with 0.05% TFA.

    • Causality Check: TFA acts as an ion-pairing agent. By suppressing the ionization of the carboxylic acid group on Kalimantacin C, TFA prevents severe peak tailing and ensures sharp, well-resolved peaks, which is critical for separating closely eluting polyketide analogs[9].

  • Gradient Method :

    • 0–5 min: 30% B (Isocratic hold for column equilibration)

    • 5–35 min: Linear gradient from 30% B to 70% B

    • 35–40 min: 100% B (Column wash)

    • Flow rate: 15 mL/min. Monitor absorbance at 220 nm and 254 nm.

  • Fraction Collection and Validation : Collect peaks eluting in the kalimantacin retention window. Immediately analyze aliquots of each fraction using an analytical LC-MS system to confirm the exact mass of Kalimantacin C (m/z[M+H]+ 549.35)[6].

  • Final Recovery : Lyophilize the validated Kalimantacin C fractions to obtain a highly pure, stable white powder.

Quantitative Purification Metrics

The following table summarizes the expected quantitative recovery and purity enhancements across the described self-validating workflow, based on standard 5L bench-scale fermentations[5][8].

Purification StepVolume / MassTotal Kalimantacin Complex (mg)Target Kalimantacin C Purity (%)Step Yield (%)
Clarified Fermentation Broth 5.0 L~850.0< 1.0100.0
Chloroform Extract (Crude) 4.2 g~720.517.184.7
Silica Gel Chromatography 1.1 g~510.046.370.7
Preparative RP-HPLC 145 mg~142.1> 98.027.8

Conclusion

The purification of Kalimantacin C requires a strategic exploitation of its physicochemical properties. By coupling pH-driven liquid-liquid extraction with the orthogonal separation mechanisms of normal-phase silica and reversed-phase preparative HPLC, researchers can achieve >98% purity. The use of TFA in the final chromatographic step is the linchpin for resolving Kalimantacin C from its structural analogs, providing clinical-grade material suitable for advanced structural elucidation and in vivo efficacy studies.

References

  • [1][7] Promising Anticancer Activity of Batumin: A Natural Polyene Antibiotic Produced By Pseudomonas Batumici. Future Science OA (via ResearchGate/PMC). Available at:[Link]

  • [2] Kalimantacin A, B, and C, novel antibiotics produced by Alcaligenes sp. YL-02632S. II. Physico-chemical properties and structure elucidation. Journal of Antibiotics (Tokyo) / PubMed. Available at:[Link]

  • [6] Kalimantacin | C30H48N2O7 | CID 146014955. PubChem (NIH). Available at:[Link]

  • [3] Batumin—A Selective Inhibitor of Staphylococci—Reduces Biofilm Formation in Methicillin Resistant Staphylococcus aureus. Advances in Microbiology (Scirp.org). Available at:[Link]

  • [5] Elucidation of the relative and absolute stereochemistry of the kalimantacin/batumin antibiotics. Chemical Communications / PMC. Available at:[Link]

  • [8] Biosynthesis and Properties of Antibiotic Batumin. ResearchGate. Available at:[Link]

  • [9] Biosynthesis of Largimycins in Streptomyces argillaceus Involves Transient β-Alkylation and Cryptic Halogenation Steps Unprecedented in the Leinamycin Family. ACS Chemical Biology. Available at:[Link]

  • [4] Isolation and purification of a new kalimantacin/batumin-related polyketide antibiotic and elucidation of its biosynthesis gene cluster. Chemistry & Biology / PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Kalimantacin C Degradation During Downstream Processing

Prepared by: Senior Application Scientist, Bioprocess Development Welcome to the technical support center for Kalimantacin C. This guide is designed for researchers, scientists, and drug development professionals activel...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Bioprocess Development

Welcome to the technical support center for Kalimantacin C. This guide is designed for researchers, scientists, and drug development professionals actively working on the isolation and purification of this promising polyketide antibiotic. Kalimantacin C's complex structure, which is key to its potent biological activity, also renders it susceptible to degradation during downstream processing.[1][2] This document provides in-depth, field-proven insights and actionable protocols to help you diagnose and mitigate degradation, thereby maximizing the yield and purity of your final product.

Section 1: Initial Diagnosis & General Best Practices

This section addresses the most common initial indicator of product loss and outlines universal handling procedures to establish a baseline of stability.

FAQ 1: My Kalimantacin C yield is unexpectedly low, and I'm seeing multiple unknown peaks in my HPLC/TLC analysis. Is this degradation?

Answer: Yes, a significant drop in yield accompanied by the appearance of new, often more polar, spots or peaks is a classic indication of compound degradation. Kalimantacin C is a structurally complex molecule with several chemically labile sites.[3][4] Factors such as pH, temperature, light, and atmospheric oxygen can initiate degradation cascades, leading to a heterogeneous mixture of byproducts and a substantial loss of your target compound.

Before diving into specific troubleshooting, it is crucial to implement a set of general preventative measures for all stages of your downstream process (extraction, concentration, and purification).

Protocol 1: General Preventative Measures for Handling Kalimantacin C

  • Temperature Control: Maintain all solutions containing Kalimantacin C at or below 4°C whenever possible. Use ice baths for all collection vessels and sample queues.

  • Light Protection: Use amber glass vessels or wrap your glassware and columns in aluminum foil to prevent photodegradation of the conjugated polyene system.[5][6]

  • Atmosphere Control: The unsaturated backbone is susceptible to oxidation.[7] Whenever possible, work under an inert atmosphere. Purge solvents with nitrogen or argon before use and blanket collection flasks and storage vials with an inert gas.

  • pH Management: Maintain the pH of all aqueous solutions between 4.0 and 6.5. The molecule is particularly sensitive to basic conditions.[8]

Adhering to these four principles creates a much more stable environment for your molecule and can often resolve degradation issues without further troubleshooting.

Section 2: Troubleshooting Specific Degradation Pathways

If general best practices do not resolve the issue, the degradation is likely linked to a specific chemical vulnerability. This section details the most common degradation pathways and provides targeted solutions.

Issue 1: Rapid Degradation Under Basic or Strongly Acidic Conditions

Question: My yield plummets after a pH adjustment step, or when using standard silica gel chromatography. What is the specific mechanism of this pH-induced degradation?

Answer: Kalimantacin C possesses two primary sites that are highly susceptible to pH-mediated degradation: the O-carbamoyl group and, most critically, the β-hydroxy ketone moiety .[3][8]

  • Hydrolysis: Under either strongly acidic or basic conditions, the O-carbamoyl and amide functional groups can be hydrolyzed, though this is typically a slower process.

  • Retro-Aldol Fragmentation: The most significant and rapid degradation pathway is a base-catalyzed retro-aldol fragmentation of the β-hydroxy ketone. This reaction is highly efficient, even under mildly basic conditions (pH > 8), and results in the cleavage of the polyketide backbone. This type of fragmentation has been observed experimentally when attempting ester hydrolysis with LiOH at elevated temperatures.[8] Standard silica gel is acidic and can also catalyze degradation, though it is often less severe than base-induced cleavage.

cluster_main Retro-Aldol Fragmentation of Kalimantacin C cluster_conditions KC Kalimantacin C (β-Hydroxy Ketone Moiety) ENOLATE Enolate Intermediate KC->ENOLATE Base (OH⁻) P1 Fragment 1 (Methyl Ketone) ENOLATE->P1 C-C Bond Cleavage P2 Fragment 2 (Aldehyde) ENOLATE->P2 Condition1 • pH > 8 • Elevated Temperature

Caption: Base-catalyzed retro-aldol cleavage of Kalimantacin C.

Protocol 2: pH-Controlled Downstream Processing

  • Buffered Extractions: If performing liquid-liquid extractions, ensure the aqueous phase is buffered to a pH between 5.0 and 6.0 using a non-reactive buffer system (e.g., citrate or acetate buffer).

  • Chromatography Stationary Phase Selection:

    • Avoid Standard Silica: Do not use standard, untreated silica gel.

    • Use Neutral or Deactivated Media: Opt for neutral alumina, deactivated (end-capped) silica gel, or a buffered silica phase for column chromatography.

    • Reversed-Phase HPLC: This is the preferred method for purification. Use a C18 column with a mobile phase containing a mild acidic modifier like 0.1% formic acid or acetic acid to ensure the carboxylic acid moiety is protonated and peak shape is sharp.

  • Post-Column Neutralization: If collecting fractions from a reversed-phase run containing acid, consider adding a small amount of a dilute, buffered base (e.g., pH 7.0 phosphate buffer) to the collection tubes to immediately neutralize the eluent, especially if it will be stored for an extended period before solvent evaporation.

Issue 2: Product Loss During Solvent Evaporation

Question: I am losing a significant amount of product during the rotary evaporation step, even when using a low-temperature water bath. How can I prevent this thermal degradation?

Answer: Heat acts as a catalyst for all degradation pathways, particularly the retro-aldol fragmentation mentioned previously.[8] Even modest temperatures (e.g., 40°C) applied for extended periods during solvent removal can lead to significant product loss. The goal is to remove the solvent using the lowest possible temperature and in the shortest amount of time.

Table 1: Comparison of Solvent Evaporation Techniques

MethodRecommended Max Temp (°C)ProsCons
Rotary Evaporation 25-30°CFast for large volumes.Can be harsh if temperature/vacuum are not carefully controlled.
Lyophilization (Freeze-Drying) -50 to -80°CExtremely gentle; ideal for final product.Slow; requires aqueous, freeze-able solvents (e.g., water, t-butanol).
Nitrogen Stream Evaporation Ambient (~20°C)Gentle; good for small volumes (vials).Slow for larger volumes; can be inefficient.

Protocol 3: Optimized Low-Temperature Solvent Removal

  • Primary Evaporation: Use a rotary evaporator with the water bath set no higher than 30°C . Adjust the vacuum to ensure gentle but efficient boiling. Do not leave the sample on the evaporator longer than necessary.

  • Final Drying: Once the bulk solvent is removed, transfer the concentrated sample to a pre-weighed amber vial. For the final drying step to remove residual solvent, use either:

    • High Vacuum Manifold: Dry the sample under high vacuum at room temperature for several hours.

    • Lyophilization: If the sample is in a suitable solvent like water or t-butanol, freeze it and lyophilize until a dry powder is obtained. This is the gentlest method for preparing the final, solid product.

Issue 3: Degradation During Storage and Long Runtimes

Question: My purified Kalimantacin C appears to be pure immediately after isolation, but it degrades over time, even when stored cold. What is causing this long-term instability?

Answer: This type of degradation is characteristic of slow-acting mechanisms like oxidation and photodegradation. The conjugated triene system within the Kalimantacin C structure is particularly vulnerable to attack by atmospheric oxygen and can be isomerized or degraded by exposure to ambient or UV light.[4][5][6]

Start Crude Extract Step1 Solvent Extraction (Buffered, < 4°C) Start->Step1 Step2 Solvent Evaporation (Bath < 30°C, Inert Gas) Step1->Step2 Step3 Chromatography (Amber Column, Buffered Mobile Phase) Step2->Step3 Step4 Fraction Pooling (On Ice, Protected from Light) Step3->Step4 Step4->Step2 Re-concentration Final Final Product Storage (-80°C, Argon, Amber Vial) Step4->Final

Caption: Recommended workflow to minimize oxidative and photodegradation.

Protocol 4: Secure Storage and Handling of Purified Kalimantacin C

  • Select Proper Vials: Use amber glass vials with Teflon-lined screw caps or septa.

  • Inert Atmosphere Backfill: After placing the dried compound in the vial, flush the vial headspace with a gentle stream of an inert gas (argon is preferred due to its density, but nitrogen is also effective) for 30-60 seconds before sealing the cap tightly.

  • Optimal Storage Temperature: For long-term storage (> 1 week), store the solid compound at -80°C . For short-term storage (days), -20°C is acceptable.

  • Minimize Freeze-Thaw Cycles: If you need to use small amounts of the compound over time, aliquot the solid material into several smaller vials upon initial isolation. This prevents the need to warm and re-expose the entire batch to atmospheric conditions repeatedly.

Section 3: Summary of Key Stability Factors

For quick reference, the table below summarizes the critical parameters and recommended conditions for maximizing the stability of Kalimantacin C throughout your downstream processing workflow.

Table 2: Quick Reference Stability Guide for Kalimantacin C

ParameterUnfavorable ConditionsRecommended ConditionsPrimary Degradation Pathway
pH > 8.0 or < 3.04.0 - 6.5Retro-Aldol Fragmentation, Hydrolysis
Temperature > 30°C≤ 4°C for solutions; Ambient for dryingAccelerates all degradation pathways
Light Exposure to ambient/UV lightUse of amber glass or foil protectionPhotodegradation, Isomerization
Atmosphere Presence of Oxygen (Air)Inert (Argon or Nitrogen)Oxidation of polyene chain
References
  • Kamigiri, K., et al. (1996). Kalimantacin A, B, and C, novel antibiotics produced by Alcaligenes sp. YL-02632S. II. Physico-chemical properties and structure elucidation. The Journal of Antibiotics, 49(2), 140-143. [Link]

  • PubChem. (n.d.). Kalimantacin. National Center for Biotechnology Information. [Link]

  • Walker, P. D., et al. (2019). Control of β-Branching in Kalimantacin Biosynthesis: Application of Direct Observe 13C NMR to Polyketide Programming. Angewandte Chemie International Edition, 58(36), 12446-12450. [Link]

  • Mattheus, W., et al. (2010). Isolation and purification of a new kalimantacin/batumin-related polyketide antibiotic and elucidation of its biosynthesis gene cluster. Chemistry & Biology, 17(2), 149-159. [Link]

  • ResearchGate. (2019). Control of β‐Branching in Kalimantacin Biosynthesis: Application of C NMR to Polyketide Programming. [Link]

  • Scite.ai. (2019). Control of β‐Branching in Kalimantacin Biosynthesis: Application of 13 C NMR to Polyketide Programming. [Link]

  • ResearchGate. (2020). The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl‐Acyl Carrier Protein Binding Site of FabI. [Link]

  • Kamigiri, K., et al. (1996). Kalimantacins A, B and C, novel antibiotics from Alcaligenes sp. YL-02632S. I. Taxonomy, fermentation, isolation and biological properties. The Journal of Antibiotics, 49(2), 136-139. [Link]

  • PubMed. (2019). Control of β-Branching in Kalimantacin Biosynthesis: Application of 13 C NMR to Polyketide Programming. [Link]

  • Williams, C., et al. (2020). Total Synthesis of Kalimantacin A. Organic Letters, 22(17), 6942-6946. [Link]

  • ResearchGate. (n.d.). Proposed final stages of the biosynthesis of kalimantacin A. [Link]

  • PubMed Central (PMC). (2001). Biosynthesis of Aromatic Polyketides in Bacteria. [Link]

  • ACS Chemical Biology. (2022). Studying a Bottleneck of Multimodular Polyketide Synthase Processing: the Polyketide Structure-Dependent Performance of Ketoreductase Domains. [Link]

  • SCIEPublish. (2024). Application of Synthetic Biology to the Biosynthesis of Polyketides. [Link]

  • ResearchGate. (n.d.). Overview of fragmentation in the kalimantacin biosynthesis cluster. [Link]

  • University of Bristol. (n.d.). Polyketide Biosynthesis. [Link]

  • SciSpace. (2015). Techniques for extraction and isolation of natural products: a comprehensive review. [Link]

  • PubMed Central (PMC). (2011). Multiple degradation pathways regulate versatile CIP/KIP CDK inhibitors. [Link]

  • PubMed Central (PMC). (2013). Biotechnology of polyketides: New breath of life for the novel antibiotic genetic pathways discovery through metagenomics. [Link]

  • University of Rochester. (n.d.). About Troubleshooting. Department of Chemistry. [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. [Link]

  • DiVA. (2023). The effect of temperature on the chemical stability of Vitamin C in a cosmetic product. [Link]

  • Zanco Journal of Pure and Applied Sciences. (2020). Effect of pH, Temperature and Metal Salts in Different Storage Conditions on the Stability of Vitamin C Content of Yellow Bell Pepper Extracted in Aqueous Media. [Link]

  • SciSpace. (2006). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. [Link]

  • Update Publishing House. (2011). The effect of light, temperature, ph on stability of anthocyanin pigments in Musa acuminata bract. [Link]

Sources

Optimization

troubleshooting peak tailing in kalimantacin C chromatographic analysis

Technical Support Center: Troubleshooting Kalimantacin C Chromatographic Analysis Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Kalimantacin C Chromatographic Analysis

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing peak shape anomalies—specifically severe peak tailing—during the HPLC/UHPLC analysis of Kalimantacin C (and its structural analogs like Batumin).

Rather than providing generic troubleshooting steps, this guide dissects the specific physicochemical properties of the Kalimantacin C molecule to establish a root-cause understanding of its behavior in reversed-phase liquid chromatography (RPLC).

Part 1: Diagnostic Knowledge Base (FAQ)

Q1: Why does Kalimantacin C exhibit severe peak tailing compared to standard small molecules? A1: The tailing of Kalimantacin C is rarely a simple system plumbing issue; it is fundamentally tied to its complex polyketide architecture. The molecule possesses a linear polyketidal backbone, a terminal carboxylic acid, a characteristic carbamoyl group, and multiple hydroxyl/keto functional groups [1]. This structure triggers three distinct chromatographic phenomena:

  • Mixed Ionization States: The terminal carboxylic acid has a pKa of approximately 4.0–4.5. If your mobile phase pH is not strictly controlled at least 2 units below this pKa, the molecule exists in a state of partial ionization, causing split or tailing peaks.

  • Secondary Silanol Interactions: The highly polar carbamoyl group acts as a strong hydrogen bond donor/acceptor. In standard C18 columns, this group interacts with residual, unendcapped acidic silanols on the silica support, causing the analyte to "drag" through the column.

  • Keto-Enol Tautomerization: Kalimantacin C and its derivatives (such as Batumin) are prone to keto-enolic tautomerism due to their specific keto group placements [2]. During separation, the molecule dynamically interconverts between the keto and enol forms. Because this interconversion occurs on a timescale similar to the chromatographic run, it manifests as a broad, tailing peak or a "plateau" between two merged peaks.

Q2: How can I experimentally distinguish between silanol-induced tailing and tautomerism-induced tailing? A2: You can isolate the root cause using a Temperature Modulation Test .

  • The Causality: Tautomerization is a thermodynamically driven kinetic process. If you increase the column compartment temperature (e.g., from 25°C to 45°C), the rate of interconversion between the keto and enol forms accelerates.

  • The Observation: If the broad/tailing peak coalesces into a single, sharp, symmetrical peak at higher temperatures, the root cause is tautomerism. If the peak shape remains unchanged or worsens, the tailing is driven by secondary silanol interactions or extra-column dead volume.

Q3: Which stationary phase chemistry is optimal for this polyketide? A3: Standard monomeric C18 columns often fail for Kalimantacin C. We strongly recommend using a Polar-Embedded C18 (e.g., columns with an amide or ether linkage in the alkyl chain) or a highly endcapped, superficially porous particle (SPP) column [3]. Polar-embedded phases create a local hydration layer that shields the silica surface, preventing the carbamoyl group of Kalimantacin C from interacting with underlying silanols.

Part 2: Mechanistic Troubleshooting Logic

G A Kalimantacin C Peak Tailing B Chemical Interactions A->B C System/Column Issues A->C D Silanol Interactions (Carbamoyl Group) B->D E Partial Ionization (Carboxylic Acid) B->E F Keto-Enol Tautomerism B->F G Extra-Column Volume C->G H Metal Chelation (System Hardware) C->H I Use Endcapped C18 or Polar-Embedded D->I J Adjust pH < 3.0 (e.g., 0.1% TFA) E->J K Optimize Temp (40-50°C) F->K

Root cause analysis and resolution pathways for Kalimantacin C peak tailing.

Part 3: Quantitative Method Optimization Data

The following table summarizes the causal relationship between mobile phase chemistry, column thermodynamics, and the resulting chromatographic integrity of Kalimantacin C. Notice how the combination of strong ion-pairing (TFA) and elevated temperature resolves the dual threat of ionization and tautomerism.

Mobile Phase AdditivepHTemp (°C)Column ChemistryAsymmetry Factor ( As​ )Theoretical Plates ( N )Diagnostic Conclusion
10 mM Ammonium Acetate5.025Standard C182.853,200Fail: pH too close to pKa; mixed ionization.
0.1% Formic Acid2.725Standard C181.908,500Marginal: Incomplete suppression of silanol activity.
0.1% TFA2.025Standard C181.4512,000Pass: Ionization suppressed, strong ion-pairing.
0.1% TFA 45 45 Polar-Embedded C18 1.05 18,500 Optimal: Tautomerism coalesced; silanols shielded.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, your troubleshooting must follow a self-validating sequence. Do not alter the chemistry until you have proven the physical system is sound.

Phase 1: System Suitability Test (SST) - The Physical Control

  • Preparation: Prepare a 10 µg/mL solution of Uracil (a neutral, non-retained marker) in initial mobile phase conditions.

  • Execution: Inject 1 µL of the Uracil standard at your standard flow rate.

  • Validation: Calculate the Asymmetry Factor ( As​ ).

    • Causality: Uracil does not interact chemically with the stationary phase. If the Uracil peak tails ( As​ > 1.2), your issue is physical (e.g., dead volume in PEEK tubing, a poorly seated ferrule, or a clogged frit). Fix the plumbing before proceeding. If As​ ≤ 1.2, proceed to Phase 2.

Phase 2: Mobile Phase pH Optimization - The Ionization Control

  • Preparation: Replace weak acids (like Formic or Acetic acid) with 0.1% Trifluoroacetic Acid (TFA) in both Water (A) and Acetonitrile (B).

  • Execution: Run the Kalimantacin C gradient.

  • Validation: TFA drops the pH to ~2.0, ensuring the terminal carboxylic acid is 100% protonated (neutral). Furthermore, TFA acts as an ion-pairing agent, temporarily masking active silanols. If tailing persists above As​ 1.5, proceed to Phase 3.

Phase 3: Thermodynamic Coalescence - The Tautomerism Control

  • Execution: Increase the column compartment temperature to 45°C. Allow 15 minutes for thermal equilibration of the stationary phase.

  • Validation: Re-inject Kalimantacin C.

    • Causality: If the peak sharpens dramatically, you have successfully accelerated the keto-enol interconversion to a rate where the detector sees a single, unified species.

Protocol S1 Step 1: System Suitability Inject Uracil Marker D1 Is Uracil Peak Symmetrical? S1->D1 A1 Fix Tubing/Fittings (Reduce Dead Volume) D1->A1 No S2 Step 2: pH Optimization Use 0.1% TFA (pH < 3) D1->S2 Yes D2 Is Kalimantacin C Tailing Factor < 1.5? S2->D2 S3 Step 3: Temperature Tuning Increase to 45°C D2->S3 No Success Method Validated D2->Success Yes D3 Does Peak Coalesce? S3->D3 S4 Step 4: Column Chemistry Switch to Polar-Embedded D3->S4 No (Silanol interaction) D3->Success Yes (Tautomerism resolved) S4->Success

Self-validating diagnostic workflow for resolving chromatographic peak tailing.

References

  • Structure of Kalimantacins and Batumin.
  • BIOSYNTHESIS AND PROPERTIES OF ANTIBIOTIC B
  • Multi-omics analysis of the correlation between surface microbiome and metabolome in Saccharina l
Troubleshooting

Technical Support Center: Optimizing Precursor Feeding for Enhanced Kalimantacin C Biosynthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for kalimantacin C production. This guide is designed for researchers, scientists, and drug development professionals actively wor...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for kalimantacin C production. This guide is designed for researchers, scientists, and drug development professionals actively working on enhancing the biosynthesis of this potent antibiotic. Here, we move beyond basic protocols to address the nuanced challenges of precursor feeding, providing field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your fermentation experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses common foundational questions regarding kalimantacin C and the rationale behind precursor feeding strategies.

Q1: What is kalimantacin C, and what are its primary biosynthetic precursors?

A: Kalimantacin C is a member of the kalimantacin family of antibiotics, which exhibit strong and selective activity against staphylococci, including multidrug-resistant strains like MRSA.[1][2] These molecules are complex natural products produced by microorganisms such as Pseudomonas fluorescens and Alcaligenes sp.[3][4]

The biosynthesis of kalimantacin is carried out by a hybrid trans-acyltransferase polyketide synthase/non-ribosomal peptide synthetase (trans-AT PKS-NRPS) assembly line.[3][5] This complex enzymatic machinery constructs the molecule from simple primary metabolites. The core precursors are:

  • Starter Unit: Acetyl-CoA, which initiates the polyketide chain.[3]

  • Extender Units: Malonyl-CoA, which is repeatedly added to elongate the carbon backbone.[3]

  • Amino Acid Unit: A single glycine residue, which is incorporated into the growing chain by the NRPS module.[3][5]

A simplified overview of the precursor supply is visualized below.

Kalimantacin_Precursors cluster_primary_metabolism Primary Metabolism (e.g., from Glucose) cluster_precursors Core Precursors cluster_biosynthesis Kalimantacin Assembly Line Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Multiple enzymatic steps MalonylCoA Malonyl-CoA Glucose->MalonylCoA Multiple enzymatic steps Glycine Glycine Glucose->Glycine Multiple enzymatic steps PKS_NRPS Hybrid PKS-NRPS (bat Gene Cluster) AcetylCoA->PKS_NRPS MalonylCoA->PKS_NRPS Glycine->PKS_NRPS Kalimantacin_C Kalimantacin C PKS_NRPS->Kalimantacin_C

Caption: Core precursors for kalimantacin C biosynthesis.

Q2: Why is precursor feeding a primary strategy for enhancing kalimantacin C yield?

A: The production of secondary metabolites like kalimantacin often occurs during the stationary phase of microbial growth, a period when primary metabolism slows down.[6] This can lead to a limited intracellular supply of the necessary building blocks (acetyl-CoA, malonyl-CoA, and glycine), creating a bottleneck that restricts the final product yield.

By supplementing the fermentation medium with exogenous precursors (or molecules that are easily converted into them, such as acetate or glycine), we aim to bypass this natural limitation. This strategy directly increases the availability of these key substrates for the PKS-NRPS machinery, potentially boosting the overall production titer.[6][7]

Q3: What are the most significant challenges encountered when implementing a precursor feeding strategy?

A: While effective, precursor feeding is not a simple "more is better" solution. Researchers frequently encounter several key challenges:

  • Precursor Toxicity: High concentrations of certain precursors can be toxic to the producing microorganism, leading to inhibited growth or even cell death, which ultimately reduces the final yield.[6][8]

  • Metabolic Diversion: The added precursor may be shunted into other competing metabolic pathways rather than the intended kalimantacin biosynthesis pathway.[6]

  • Limited Cellular Uptake: The cell membrane may have limited permeability to the supplemented precursor, preventing it from reaching the intracellular biosynthetic machinery.[9]

  • Medium Imbalance: The metabolism of the added precursor can cause significant shifts in the pH of the culture medium, which can inhibit both cell growth and enzymatic activity.[10]

Section 2: Experimental Workflow & Protocols

A systematic approach is crucial for successfully optimizing precursor feeding. The following workflow provides a structured path from baseline characterization to optimized production.

Feeding_Workflow Start Start: Define Objectives Step1 Protocol 2.1: Establish Baseline Production in Batch Culture Start->Step1 Step2 Protocol 2.2: Precursor Titration & Toxicity Screen Step1->Step2 Decision1 Is Precursor Toxic at Effective Concentrations? Step2->Decision1 Step3 Protocol 2.3: Design & Implement Fed-Batch Strategy Decision1->Step3 No Step5 Optimize Feeding Parameters (Rate, Timing, Duration) Decision1->Step5 Yes (Lower concentration or use fed-batch) Step4 Protocol 2.4: Sample & Quantify (LC-MS, Bioassay) Step3->Step4 Decision2 Yield Enhanced? Step4->Decision2 Decision2->Step2 No (Try different precursor or conditions) Decision2->Step5 Yes Step5->Step3 End End: Optimized Protocol Step5->End Finalize

Caption: Systematic workflow for optimizing precursor feeding.

Protocol 2.1: Establishing Baseline Kalimantacin C Production

Objective: To determine the baseline production titer of kalimantacin C in a standardized batch fermentation before introducing any feeding variables.

  • Inoculum Preparation: Prepare a seed culture of P. fluorescens BCCM_ID9359 by inoculating a single colony into a suitable broth (e.g., Tryptose Broth) and incubating at 30°C with shaking until it reaches the late exponential phase.[3]

  • Production Culture: Inoculate the production medium (e.g., 50 mL Tryptose Broth in a 250 mL flask) with the seed culture to a starting OD600 of ~0.05.

  • Incubation: Incubate the production culture at the optimal temperature for kalimantacin production (e.g., 16°C) for a defined period (e.g., 24-48 hours).[3]

  • Sampling & Analysis: At regular intervals (e.g., every 12 hours), aseptically withdraw a sample to measure cell density (OD600) and for product quantification.

  • Extraction & Quantification: Adjust the pH of the culture sample to 10 and centrifuge. Directly analyze the supernatant using LC-MS to determine the kalimantacin C concentration.[3]

  • Data Recording: Plot a time course of cell growth (OD600) and kalimantacin C titer (mg/L). This establishes your baseline performance.

Protocol 2.2: Precursor Titration and Toxicity Assessment

Objective: To determine the optimal concentration range for a given precursor (e.g., sodium acetate, glycine) and identify the threshold for toxicity.

  • Setup: Prepare a series of parallel production cultures as described in Protocol 2.1.

  • Precursor Addition: At the time of inoculation, supplement each flask with the chosen precursor at varying final concentrations (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM, 200 mM).

  • Incubation & Monitoring: Incubate all cultures under identical conditions. Monitor cell growth (OD600) over time. A significant lag or lower final OD600 compared to the control (0 mM) indicates potential toxicity.

  • Final Analysis: After the standard fermentation period (e.g., 48 hours), harvest all cultures and quantify the final kalimantacin C titer for each concentration.

  • Data Evaluation: Summarize the results in a table to identify the concentration that provides the maximum yield without significantly inhibiting growth.

Table 1: Example Data for Glycine Titration Experiment

Glycine Conc. (mM)Final OD600Kalimantacin C Titer (mg/L)Specific Productivity (mg/L/OD)Observations
0 (Control)4.515.23.38Baseline
104.622.84.96~50% increase in yield
254.431.57.16>100% increase in yield
504.135.18.56Optimal concentration
1003.228.99.03Growth inhibition observed
2001.811.46.33Significant toxicity
Protocol 2.3: Fed-Batch Feeding Strategy

Objective: To mitigate precursor toxicity and maintain an optimal precursor concentration throughout the production phase by feeding a concentrated stock solution over time.

  • Baseline Culture: Start a production culture as described in Protocol 2.1 without any initial precursor supplementation.

  • Prepare Feed Stock: Prepare a sterile, highly concentrated stock solution of the precursor (e.g., 1 M Glycine).

  • Initiate Feeding: Once the culture enters the production phase (e.g., after 12 hours, or at the onset of stationary phase), begin adding the precursor stock solution. This can be done continuously with a syringe pump or in discrete pulses (e.g., every 4-6 hours).

  • Control Feeding Rate: The feeding rate should be calculated to maintain the desired concentration in the bioreactor, as determined in Protocol 2.2.

  • Monitor and Adjust: Continue to monitor cell growth, pH, and kalimantacin C production. Adjust the feeding rate if signs of toxicity or pH deviation appear.

Section 3: Troubleshooting Guide

Even with a systematic approach, challenges arise. This guide addresses specific issues you may encounter during your experiments.

Troubleshooting_Logic Issue Issue: Low/No Yield Increase After Feeding CheckGrowth Was Cell Growth Inhibited? Issue->CheckGrowth CheckpH Did Medium pH Change Significantly? CheckGrowth->CheckpH No Toxicity Root Cause: Precursor Toxicity CheckGrowth->Toxicity Yes CheckUptake Is Precursor Being Consumed? CheckpH->CheckUptake No pH_Imbalance Root Cause: pH Imbalance CheckpH->pH_Imbalance Yes Uptake_Limit Root Cause: Poor Cellular Uptake CheckUptake->Uptake_Limit No Not_Limiting Root Cause: Precursor is Not Rate-Limiting CheckUptake->Not_Limiting Yes Solution_Toxicity Solution: 1. Lower concentration. 2. Implement fed-batch (Protocol 2.3). 3. Switch to a less toxic precursor analog. Toxicity->Solution_Toxicity Solution_pH Solution: 1. Use a buffered production medium. 2. Monitor and control pH in bioreactor. 3. Adjust pH of precursor stock. pH_Imbalance->Solution_pH Solution_Uptake Solution: 1. Co-administer with permeabilizing agents. 2. Use a more permeable precursor derivative. Uptake_Limit->Solution_Uptake Solution_Not_Limiting Solution: 1. Test other precursors (e.g., acetate). 2. Investigate other bottlenecks (e.g., enzyme expression, cofactor availability). Not_Limiting->Solution_Not_Limiting

Caption: Decision tree for troubleshooting low yield.

Q: I've added a precursor, but the kalimantacin C yield hasn't increased. What's going wrong?

A: This is a common issue with several potential causes.

  • Possible Cause 1: The precursor is not the rate-limiting step. The bottleneck in your specific strain or condition might be the expression level of the PKS-NRPS enzymes, the availability of a different precursor, or the supply of essential cofactors like ATP and NADPH.

    • Solution: Try feeding a different precursor (e.g., if you fed glycine, try acetate). If multiple precursors fail to improve yield, the limitation likely lies elsewhere, and metabolic engineering to upregulate the biosynthetic gene cluster may be necessary.[11]

  • Possible Cause 2: Poor cellular uptake. The precursor may not be efficiently transported into the cell.

    • Solution: Quantify the precursor concentration in the supernatant over time using HPLC or other analytical methods. If the concentration does not decrease, it indicates a lack of uptake. Consider experimenting with different, more membrane-permeable derivatives of the precursor.

  • Possible Cause 3: Rapid metabolic diversion. The cell might be rapidly consuming the precursor for other pathways, such as the TCA cycle or biomass production, before it can be utilized for kalimantacin synthesis.[6]

    • Solution: This is more difficult to diagnose without isotopic labeling studies. However, a fed-batch strategy that maintains a low but steady concentration of the precursor can sometimes favor the secondary metabolic pathway over primary pathways.[8]

Q: After adding the precursor, both cell growth and overall yield decreased. Why?

A: This strongly suggests a toxicity issue or a severe disruption of the cellular environment.

  • Possible Cause 1: Precursor Toxicity. As determined in Protocol 2.2, precursors can inhibit growth at higher concentrations.[6] You may have exceeded the tolerance threshold of your strain.

    • Solution: Revisit your titration experiment (Protocol 2.2) using a narrower and lower concentration range. The most effective solution is often to switch to a fed-batch strategy (Protocol 2.3) to keep the instantaneous concentration low while still providing a sufficient total amount of precursor.

  • Possible Cause 2: Drastic pH Shift. The metabolism of the added precursor (e.g., acetate is converted to acetic acid) can cause a significant drop or rise in the pH of the unbuffered medium, stressing the cells and denaturing enzymes.[10][12]

    • Solution: Monitor the pH of your culture after precursor addition. Use a well-buffered production medium or, for bioreactor experiments, implement active pH control. You can also adjust the pH of your precursor stock solution before addition.

Q: I'm seeing high batch-to-batch variability in my results. How can I improve consistency?

A: Variability often points to inconsistencies in the experimental setup.

  • Possible Cause 1: Inoculum Quality. The age, density, and metabolic state of your seed culture can have a profound impact on the performance of the production culture.[13]

    • Solution: Standardize your inoculum preparation rigorously. Always grow the seed culture for the same amount of time, to the same OD600, and use the same inoculation volume/density for your production cultures.

  • Possible Cause 2: Inconsistent Precursor Addition. Manual addition of precursors, especially small volumes, can introduce errors. The timing of the addition relative to the culture's growth phase is also critical.

    • Solution: Use calibrated pipettes and prepare precursor stocks carefully. For fed-batch systems, ensure your pump is calibrated and functioning correctly. Define the addition point based on a specific growth phase marker (e.g., a certain OD600 or hours post-inoculation) rather than just "mid-log phase."

References

  • Santos, C. N. S. d., & Koffas, M. A. G. (2015). Engineering Microbes for Plant Polyketide Biosynthesis. PMC - NIH. [Link]

  • Cravens, A., Payne, J., & Smolke, C. D. (2019). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Bioengineering and Biotechnology. [Link]

  • Thibaut, D., Leulliot, N., Spadaccini, R., & Couturier, C. (2015). Systematic analysis of the kalimantacin assembly line NRPS module using an adapted targeted mutagenesis approach. PMC. [Link]

  • Martínez, O. R., Páez-Lerma, J. B., & Soto-Cruz, N. O. (2023). Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation. MDPI. [Link]

  • Thistlethwaite, I. R., Bull, F., & Thomas, C. M. (2019). Control of β‐Branching in Kalimantacin Biosynthesis: Application of C NMR to Polyketide Programming. ResearchGate. [Link]

  • Pauwels, S., & Van Pee, K.-H. (2016). A Protein Interaction Map of the Kalimantacin Biosynthesis Assembly Line. PMC. [Link]

  • Thistlethwaite, I. R., Bull, F., & Thomas, C. M. (2019). Control of β-Branching in Kalimantacin Biosynthesis: Application of 13 C NMR to Polyketide Programming. PubMed. [Link]

  • Yamashita, Y., & Nakagawa, H. (1997). Kalimantacin A, B, and C, novel antibiotics produced by Alcaligenes sp. YL-02632S. II. Physico-chemical properties and structure elucidation. PubMed. [Link]

  • Thistlethwaite, I. R., & Spencer, J. B. (2017). Proposed final stages of the biosynthesis of kalimantacin A. ResearchGate. [Link]

  • Martínez, O. R., Páez-Lerma, J. B., & Soto-Cruz, N. O. (2023). Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation. ResearchGate. [Link]

  • Thistlethwaite, I. R., & Spencer, J. B. (2020). Total Synthesis of Kalimantacin A. ACS Publications. [Link]

  • Kim, J. Y., & Prather, K. L. J. (2011). In Vitro Precursor-Directed Synthesis of Polyketide Analogs with Coenzyme A Regeneration for the Development of Antiangiogenic Agents. PMC. [Link]

  • Lee, S. Y., & Kim, H. U. (2021). Production of Diversified Polyketides by Metabolic Engineering. Biochemistry. [Link]

  • N/A. (2025). Troubleshooting - Slow, Stuck, or Stalled Yeast Fermentation. berkeleyyeast.com. [Link]

  • Pauwels, S., & Van Pee, K.-H. (2016). A Protein Interaction Map of the Kalimantacin Biosynthesis Assembly Line. Frontiers. [Link]

  • N/A. (2024). The analytical techniques for determination of antibiotics. ResearchGate. [Link]

  • El-Yazbi, A. F., & El-Deen, A. K. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. SyncSci Publishing. [Link]

  • N/A. (2025). Comprehensive Troubleshooting Guide for Fermentation. thehomefermentation.com. [Link]

  • N/A. (n.d.). fermentation troubleshooting. IFF. [Link]

  • N/A. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol. Waters. [Link]

  • N/A. (2015). Analysis of Aminoglycoside Antibiotics by Reversed-Phase HPLC. Agilent. [Link]

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Optimization

Technical Support Center: Advanced Formulation Strategies to Mitigate Cytotoxicity of Kalimantacin C

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with kalimantacin C. This document provides in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with kalimantacin C. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenge of mammalian cell cytotoxicity associated with this potent anti-staphylococcal agent. Our goal is to equip you with the knowledge to rationally design and test formulations that maximize therapeutic index by reducing off-target toxicity while preserving antimicrobial efficacy.

Introduction: The Kalimantacin C Conundrum

Kalimantacin C is a member of a family of hybrid polyketide-nonribosomal peptide natural products with powerful and selective antibiotic activity against multidrug-resistant strains of Staphylococcus aureus (MRSA).[1][2] Its specific mechanism of action involves the inhibition of FabI, an enoyl-acyl carrier protein reductase enzyme crucial for bacterial fatty acid biosynthesis.[1][3] While this targeted mechanism is promising, "free" or unformulated kalimantacin C often exhibits significant cytotoxicity in mammalian cell lines during preclinical evaluation. This off-target toxicity is a major hurdle in its development as a therapeutic agent.

This guide is structured to address this challenge head-on, moving from foundational concepts to advanced, actionable strategies.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of kalimantacin C's cytotoxicity in mammalian cells?

While kalimantacin C's primary target, FabI, is specific to bacteria, its cytotoxicity in mammalian cells is likely an off-target effect. Kalimantacins are long-chain, lipophilic molecules.[4] Compounds with such properties can non-specifically interact with and disrupt the lipid bilayers of mammalian cell membranes, leading to loss of integrity and cell death. The primary goal of reformulation is therefore to shield mammalian cells from this direct interaction.

Q2: What is the primary objective when reformulating kalimantacin C?

The central objective is to improve the therapeutic index . This is achieved by designing a drug delivery system that selectively delivers the antibiotic to the pathogen or the site of infection while minimizing its exposure to healthy host cells. An ideal formulation will:

  • Reduce systemic and local toxicity.

  • Maintain or enhance antimicrobial potency.

  • Improve the compound's poor aqueous solubility.[5][6]

  • Provide a stable, clinically viable product.

Q3: What are the principal formulation strategies for reducing the cytotoxicity of a lipophilic compound like kalimantacin C?

There are three well-established and highly effective strategies, all of which involve encapsulating or complexing the drug molecule:

  • Lipid-Based Nanocarriers (e.g., Liposomes): These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[7][8] They act as a protective shield, preventing the drug from freely interacting with host cells.[9][10]

  • Polymeric Nanoparticles: Made from biocompatible and biodegradable polymers, these nanoparticles can encapsulate drugs and offer controlled, sustained release, which can significantly lower peak systemic concentrations and associated toxicities.[11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can trap hydrophobic drug molecules like kalimantacin C, forming an inclusion complex that increases aqueous solubility and can reduce local tissue irritation.[12][13]

Troubleshooting Guide: From High Cytotoxicity to Optimized Formulation

This section addresses common issues encountered during the development of kalimantacin C formulations in a practical, question-and-answer format.

Issue 1: Initial in vitro assays show unacceptably high cytotoxicity with free kalimantacin C.
Q: My first-pass MTT assay shows an IC50 value for kalimantacin C that is too close to its Minimum Inhibitory Concentration (MIC) against S. aureus. Where do I start?

A: Your primary strategy should be encapsulation to limit the drug's interaction with mammalian cell membranes. The choice of encapsulation system depends on the intended route of administration and desired release profile.

  • Strategy A: Liposomal Encapsulation

    • Causality: Liposomes mimic cell membranes. By encapsulating kalimantacin C within the lipid bilayer or aqueous core, you create a barrier that prevents it from disrupting host cell membranes. The liposome itself has low intrinsic toxicity.[14][15] This approach has been highly successful for reducing the toxicity of other cytotoxic drugs.[9]

    • Workflow:

      G A High Cytotoxicity of Free Kalimantacin C B Select Liposome Composition (See Table 1) A->B C Prepare Liposomes via Thin-Film Hydration B->C D Characterize Liposomes (Size, Zeta, Encapsulation Efficiency) C->D E Perform In Vitro Cytotoxicity Assay (e.g., MTT) on Mammalian Cells D->E F Compare IC50 of Free vs. Liposomal Kalimantacin C E->F

      Caption: Workflow for initial liposomal formulation and testing.
  • Strategy B: Cyclodextrin Complexation

    • Causality: For applications where rapid drug availability is still desired but initial solubility and local irritation are problems, cyclodextrins are an excellent choice. By forming an inclusion complex, the hydrophobic kalimantacin C molecule is shielded within the cyclodextrin's cavity, increasing its aqueous solubility and reducing direct membrane interactions.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, FDA-approved excipient with a strong safety profile.[13][17]

    • Considerations: This approach may be less effective at reducing systemic toxicity compared to liposomes, as the drug-cyclodextrin complex is in equilibrium with the free drug in solution.[18]

Issue 2: My first-generation formulation still exhibits residual toxicity.
Q: I've encapsulated kalimantacin C in standard liposomes, and while toxicity is reduced, it's not sufficient. How can I further optimize the formulation?

A: Surface modification of your nanocarrier is the logical next step. The goal is to make the carrier "stealthy" to the body's mononuclear phagocyte system (MPS) and reduce non-specific uptake by healthy cells.

  • Strategy: PEGylation

    • Causality: PEGylation is the process of attaching polyethylene glycol (PEG) chains to the surface of liposomes or nanoparticles.[19][20] This creates a hydrophilic, flexible cloud around the particle that sterically hinders the binding of opsonin proteins, which would otherwise mark the particle for clearance by macrophages.[21] This "stealth" effect not only prolongs circulation time but also significantly reduces non-specific cellular uptake, thereby decreasing off-target toxicity.[22][23]

    • Diagram:

      G cluster_0 Standard Liposome cluster_1 PEGylated 'Stealth' Liposome L Lipid Bilayer D1 Kalimantacin C PL Lipid Bilayer L->PL + PEG-Lipid D2 Kalimantacin C P1 PEG PL->P1 P2 PEG PL->P2 P3 PEG PL->P3 P4 PEG PL->P4

      Caption: Comparison of a standard and a PEGylated liposome.
Issue 3: The poor aqueous solubility of kalimantacin C is making consistent formulation difficult.
Q: I'm struggling to dissolve kalimantacin C in any aqueous buffer to begin my formulation process. What should I do?

A: This is a common challenge with "brick-dust" or "grease-ball" type molecules.[24] You must leverage formulation strategies specifically designed for poorly soluble drugs.

  • Strategy A: Lipid-Based Formulations

    • Causality: Instead of trying to force kalimantacin C into an aqueous phase, dissolve it in a lipid phase first. This is the foundational principle of liposomes and solid lipid nanoparticles (SLNs).[6][18] During the formulation process (e.g., thin-film hydration), the drug is first dissolved in an organic solvent along with the lipids. When the solvent is removed and the lipid film is hydrated, the hydrophobic drug naturally partitions into the lipid bilayer.

  • Strategy B: Co-solvents and Pre-solubilization

    • Causality: For simpler formulations or initial analytical work, you can use a co-solvent system.[25] A small amount of a biocompatible organic solvent (e.g., DMSO, Ethanol) can be used to dissolve the drug before it is added to the main vehicle.

    • Troubleshooting:

      • Problem: The drug precipitates when added to the aqueous phase.

      • Solution: Your co-solvent concentration may be too low, or the final concentration of the drug exceeds its solubility limit in the mixed system. Try increasing the proportion of the co-solvent or using a solubilizing agent like a surfactant (e.g., Polysorbate 80) in the aqueous phase.[25] Always perform a dose-response curve for the vehicle alone to ensure it is not contributing to cytotoxicity.[26]

Data Summary Table

Formulation StrategyKey ExcipientsPrimary Mechanism for Toxicity ReductionKey AdvantagesPotential Challenges
Liposomes Phospholipids (e.g., DPPC, DSPC), CholesterolSequestration: Drug is physically separated from cells by a lipid bilayer.[7][9]High biocompatibility, can carry both hydrophilic and lipophilic drugs, well-established technology.[7]Physical instability, potential for drug leakage, complex manufacturing.[7]
PEGylated Liposomes Phospholipids, Cholesterol, PEG-Lipid (e.g., DSPE-PEG2000)Sequestration + Stealth Effect: Reduced uptake by the immune system and non-target cells.[19][21]Prolonged circulation half-life, significantly reduced toxicity, improved tumor/infection site accumulation (EPR effect).[10][22]Can sometimes trigger immune responses ("PEG immunity"), potentially reduced cellular uptake at target.
Cyclodextrin Complex β-Cyclodextrins, HP-β-CD, SBE-β-CDComplexation/Shielding: Hydrophobic drug is "hidden" within the CD cavity.[12][16]Greatly increases aqueous solubility, simple to prepare, established safety profile for certain CDs.[13]Weaker protection than liposomes, drug is in equilibrium with free form, potential for renal toxicity at high doses.[13]
Polymeric Nanoparticles PLGA, PLASequestration + Controlled Release: Drug is trapped in a polymer matrix and released slowly over time.Sustained drug release reduces peak concentration toxicity, protects drug from degradation.Potential for burst release, manufacturing can be complex, polymer degradation products must be non-toxic.

Key Experimental Protocols

Protocol 1: Preparation of Kalimantacin C-Loaded Liposomes (Thin-Film Hydration)

This protocol describes a standard, reliable method for producing multilamellar vesicles (MLVs), which can be further processed (e.g., by extrusion) to form unilamellar vesicles.

  • Lipid & Drug Preparation:

    • In a round-bottom flask, dissolve your chosen lipids (e.g., a 9:1 molar ratio of DPPC:Cholesterol) and kalimantacin C in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture). The drug-to-lipid ratio should be optimized (start at 1:20 w/w).

  • Film Formation:

    • Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid transition temperature (Tc) to evaporate the organic solvent.

    • A thin, uniform lipid film containing the drug will form on the inner surface of the flask. Continue under vacuum for at least 1 hour to remove all residual solvent.

  • Hydration:

    • Add a sterile aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume will determine the final lipid concentration.

    • Continue to rotate the flask (without vacuum) at a temperature above the Tc for 1-2 hours. The lipid film will hydrate and swell, forming a milky suspension of MLVs.

  • Sizing (Optional but Recommended):

    • To create smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated or, preferably, extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove unencapsulated "free" drug by size exclusion chromatography or dialysis against the hydration buffer.

  • Characterization:

    • Measure particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Determine encapsulation efficiency by lysing a known amount of purified liposomes with a detergent or solvent and quantifying the drug content via HPLC.

Protocol 2: Kalimantacin C / HP-β-Cyclodextrin Complexation (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of Kalimantacin C to HP-β-CD (start with 1:1 and 1:2).

  • Mixing: Weigh the appropriate amounts of kalimantacin C and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture dropwise to the powder. Knead the mixture thoroughly with a pestle for 30-45 minutes to form a homogenous, sticky paste.

  • Drying: Dry the paste in an oven at 40-50°C (or under vacuum) until a constant weight is achieved.

  • Final Processing: Pulverize the dried complex into a fine powder and store it in a desiccator.

  • Characterization: Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or by observing a significant increase in the aqueous solubility of kalimantacin C.

Protocol 3: Standard In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[27]

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, L929 fibroblasts) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your test articles (Free Kalimantacin C, Liposomal Kalimantacin C, Vehicle Control, Untreated Control) in complete cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the test articles. Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the viability against the log of the drug concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

References

  • Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC.
  • Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery.
  • Cytotoxicity of β-Cyclodextrins in Retinal Explants for Intravitreal Drug Formulations.
  • Nanoparticles for Antimicrobial Agents Delivery—An Up-to-Date Review - PMC.
  • Liposomal formulations of cytotoxic drugs - PubMed.
  • Cyclodextrins used as excipients | EMA.
  • Nanotechnology-Based Drug Delivery in Antimicrobial Therapy: A Paradigm Shift.
  • (PDF) Cytotoxicity of β-Cyclodextrins in Retinal Explants for Intravitreal Drug Formulations.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC.
  • Advancements in Liposomal Nanomedicines: Innovative Formulations, Therapeutic Applications, and Future Directions in Precision Medicine.
  • Liposomal Encapsulation Reduces the Cytotoxic Effects of Gramicidin S in Monolayer and Spheroid Fibroblast Cultures - PMC.
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Nanoparticles as a Platform for Antimicrobial Drug Delivery - hrpub.
  • A review and revisit of nanoparticles for antimicrobial drug delivery - Journal of Medicine and Life.
  • Strategies for the formulation development of poorly soluble drugs via oral route.
  • Development of Liposomal Anticancer Drugs - J-Stage.
  • Total Synthesis of Kalimantacin A | Organic Letters - ACS Publications.
  • Control of beta‐Branching in Kalimantacin Biosynthesis: Application of Direct Observe 13C NMR to Polyketide Programming. | Request PDF - ResearchGate.
  • Advances in liposomal nanotechnology: from concept to clinics - RSC Publishing.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC.
  • Kalimantacins A, B and C, novel antibiotics from Alcaligenes sp. YL-02632S. I. Taxonomy, fermentation, isolation and biological properties - PubMed.
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem.
  • PEGylation - Wikipedia.
  • Pegylation Explained: Benefits, Uses & Future in Medicine - Beta LifeScience.
  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - MDPI.
  • The impact of PEGylation on biological therapies - PubMed.
  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J.
  • Control of β-Branching in Kalimantacin Biosynthesis: Application of 13 C NMR to Polyketide Programming - PubMed.
  • A Protein Interaction Map of the Kalimantacin Biosynthesis Assembly Line - PMC.
  • Prediction of the effect of formulation on the toxicity of chemicals - Toxicology Research (RSC Publishing) DOI:10.1039/C6TX00303F.
  • Kalimantacin A, B, and C, novel antibiotics produced by Alcaligenes sp. YL-02632S. II. Physico-chemical properties and structure elucidation - PubMed.
  • Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it.

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Reference Data & Comparative Studies

Validation

A Comparative In Vivo Efficacy Guide: Kalimantacin A vs. Kalimantacin C

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pressing Need for Novel Anti-Staphylococcal Agents The rise of multidrug-resistant pathogens, particularly Methicillin-r...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Anti-Staphylococcal Agents

The rise of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. The continuous evolution of resistance mechanisms necessitates the discovery and development of new classes of antibiotics with novel modes of action. The kalimantacins, a family of polyketide natural products, have emerged as promising candidates due to their potent and selective activity against Staphylococcus species, including MRSA.[1][2]

This guide provides a comparative analysis of the in vivo efficacy of two prominent members of this family, kalimantacin A and kalimantacin C. As a Senior Application Scientist, my objective is to synthesize the available preclinical data and provide a framework for researchers to design and execute robust in vivo studies to further elucidate the therapeutic potential of these compounds. It is important to note that while extensive in vitro data exists, direct comparative in vivo studies of kalimantacin A and C are not yet available in the public domain. This guide will, therefore, draw upon existing knowledge of their mechanism of action, structure-activity relationships, and established in vivo models for anti-staphylococcal drug evaluation to provide a comprehensive and scientifically grounded comparison.

Mechanism of Action: Targeting Fatty Acid Biosynthesis

Kalimantacins exert their antibacterial effect by inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI), a crucial component of the bacterial type II fatty acid synthesis (FASII) pathway.[3] This pathway is essential for the production of fatty acids, which are vital for bacterial membrane biogenesis. The inhibition of FabI disrupts this process, leading to bacterial growth inhibition and cell death. The unique binding mode of kalimantacins to the FabI active site distinguishes them from other FabI inhibitors and contributes to their potent activity.[1]

Structural Comparison: Kalimantacin A and Kalimantacin C

The chemical structures of kalimantacin A and C are highly similar, featuring a long-chain polyketide backbone with an O-carbamoyl group, an amide linkage, and a terminal carboxylic acid.[4] The key difference lies in the degree of oxidation at a specific position on the polyketide chain. This seemingly minor structural variation can have a significant impact on the molecule's biological activity, including its potency and pharmacokinetic properties. A thorough understanding of these structural nuances is critical for interpreting and predicting their in vivo performance.

In Vitro Activity: A Foundation for In Vivo Studies

While direct comparative in vivo data is lacking, in vitro studies have consistently demonstrated the potent anti-staphylococcal activity of the kalimantacin family.[2] Kalimantacin A, also known as batumin, has been reported to have a minimum inhibitory concentration (MIC) of 0.05 μg/mL against Staphylococcus species.[1] The kalimantacins, as a class, are recognized for their selective and potent inhibition of S. aureus and S. epidermidis, including multidrug-resistant strains.[2]

Table 1: Reported In Vitro Activity of Kalimantacins

Compound FamilyTarget Organism(s)Reported MICReference(s)
KalimantacinsStaphylococcus aureus, Staphylococcus epidermidis (including MDR strains)Potent inhibition observed[2]
Kalimantacin A (Batumin)Staphylococcus species0.05 µg/mL[1]

The potent in vitro activity of the kalimantacin family provides a strong rationale for their evaluation in in vivo models of infection.

Comparative In Vivo Efficacy: An Evidence-Based Projection

In the absence of head-to-head in vivo studies, we can extrapolate potential differences in the efficacy of kalimantacin A and C based on their structural variations and the established principles of pharmacology. The difference in oxidation state between the two molecules could influence their metabolic stability, tissue penetration, and overall pharmacokinetic profile, all of which are critical determinants of in vivo efficacy.

Preliminary clinical research has indicated that topical application of kalimantacin A is highly effective at disrupting and preventing the formation of S. aureus biofilms.[1] This suggests that kalimantacin A possesses favorable properties for local delivery and activity in a complex biological environment. The in vivo performance of kalimantacin C relative to A would depend on how its structural modification impacts its stability and bioavailability at the site of infection.

To definitively compare their in vivo efficacy, a well-designed animal study is essential. The following section outlines a detailed experimental protocol for such a study.

Experimental Protocols: A Guide to In Vivo Evaluation

The following protocols are designed to provide a robust framework for comparing the in vivo efficacy of kalimantacin A and C in a murine model of S. aureus infection. These protocols are based on established methodologies and are intended to be adapted to specific laboratory conditions and research questions.

Murine Model of Cutaneous Abscess

This model is particularly relevant for studying infections caused by S. aureus, including MRSA, and allows for the evaluation of both topical and systemic therapies.

Experimental_Workflow_Cutaneous_Abscess cluster_preparation Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_evaluation Phase 4: Evaluation Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice, 6-8 weeks old) Anesthesia Anesthesia Animal_Acclimatization->Anesthesia Bacterial_Culture Bacterial Culture Preparation (MRSA strain, e.g., USA300) Inoculation Subcutaneous Injection of MRSA Bacterial_Culture->Inoculation Compound_Formulation Compound Formulation (Kalimantacin A & C in appropriate vehicle) Dosing Drug Administration (e.g., topical or systemic, once or twice daily) Compound_Formulation->Dosing Shaving Dorsal Hair Removal Anesthesia->Shaving Shaving->Inoculation Grouping Randomization into Treatment Groups (Vehicle, Kalimantacin A, Kalimantacin C, Positive Control) Inoculation->Grouping Grouping->Dosing Monitoring Daily Monitoring (Abscess size, body weight, clinical score) Dosing->Monitoring Endpoint Endpoint Determination (e.g., Day 3 or 5 post-infection) Monitoring->Endpoint Sample_Collection Sample Collection (Abscess, surrounding skin, spleen) Endpoint->Sample_Collection Analysis Bacterial Load Quantification (CFU/g) & Histopathology Sample_Collection->Analysis

Caption: Workflow for Murine Cutaneous Abscess Model.

Step-by-Step Methodology:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.

  • Bacterial Culture: Grow an MRSA strain (e.g., USA300) to mid-logarithmic phase in a suitable broth, wash, and resuspend in sterile saline to the desired concentration (e.g., 1 x 107 CFU/100 µL).

  • Infection: Anesthetize mice, shave a small area on the dorsum, and inject the bacterial suspension subcutaneously.

  • Treatment Groups: Randomly assign mice to treatment groups:

    • Vehicle control

    • Kalimantacin A (at various doses)

    • Kalimantacin C (at various doses)

    • Positive control (e.g., topical mupirocin or systemic vancomycin)

  • Drug Administration: Administer the compounds as formulated (e.g., topically to the abscess or systemically via intraperitoneal injection) at predetermined time points.

  • Monitoring and Endpoint: Monitor the animals daily for abscess size (measured with calipers), body weight, and clinical signs of illness. Euthanize the animals at a predetermined endpoint (e.g., day 3 or 5 post-infection).

  • Outcome Measures:

    • Primary: Bacterial load in the abscess and surrounding tissue, determined by homogenizing the tissue and plating serial dilutions to count colony-forming units (CFU).

    • Secondary: Abscess size, histopathological analysis of the infected tissue to assess inflammation and tissue damage.

Data Presentation and Interpretation

The quantitative data from the in vivo studies should be summarized in a clear and concise format to facilitate comparison.

Table 2: Hypothetical In Vivo Efficacy Data Summary

Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/g tissue) ± SD% Reduction in Bacterial Load vs. VehicleAbscess Size (mm²) ± SD
Vehicle Control-7.5 ± 0.4-50 ± 5
Kalimantacin A105.2 ± 0.699.525 ± 4
304.1 ± 0.599.9615 ± 3
Kalimantacin C105.8 ± 0.798.030 ± 5
304.9 ± 0.699.7520 ± 4
Positive Control(e.g., Vancomycin 110 mg/kg)4.5 ± 0.599.918 ± 3

This table represents a hypothetical outcome for illustrative purposes.

Conclusion and Future Directions

The kalimantacins represent a promising class of antibiotics with a novel mechanism of action against Staphylococcus aureus. While in vitro data are encouraging, a definitive comparison of the in vivo efficacy of kalimantacin A and C requires dedicated preclinical studies. The experimental framework provided in this guide offers a robust methodology for such an investigation.

Future research should focus on:

  • Direct, head-to-head in vivo comparisons of kalimantacin A and C in various infection models.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of each compound.

  • Structure-activity relationship (SAR) studies to identify the key structural features that contribute to in vivo efficacy.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of the kalimantacins and pave the way for the development of new and effective treatments for staphylococcal infections.

References

  • Setiawan, B., & Rantiatmodjo, R. M. (1996). Kalimantacins A, B and C, novel antibiotics from Alcaligenes sp. YL-02632S. I. Taxonomy, fermentation, isolation and biological properties. The Journal of Antibiotics, 49(2), 136-139. [Link]

  • Mattheus, W., Gao, L. J., Vanmeert, M., Vrancken, K., Lammens, E. M., Weir, A. N., ... & Masschelein, J. (2015). The kalimantacin/batumin biosynthesis operon encodes a self-resistance isoform of the FabI bacterial target. Chemistry & Biology, 22(10), 1341-1351.
  • Fage, C. D., Lathouwers, T., Vanmeert, M., Gao, L. J., Vrancken, K., Lammens, E. M., ... & Masschelein, J. (2020). The Kalimantacin Polyketide Antibiotics Inhibit Fatty Acid Biosynthesis in Staphylococcus aureus by Targeting the Enoyl-Acyl Carrier Protein Binding Site of FabI.
  • Willis, C. L., & Crump, M. P. (2020). Total Synthesis of Kalimantacin A. Organic Letters, 22(16), 6349–6353. [Link]

  • Klochko, V. V. (2014). Biosynthesis and properties of antibiotic batumin. Biotechnologia Acta, 7(6), 46-50.
  • Suzuki, Y., Kamigiri, K., Shibazaki, M., Morioka, M., & Gomi, S. (1996). Kalimantacin A, B, and C, novel antibiotics produced by Alcaligenes sp. YL-02632S. II. Physico-chemical properties and structure elucidation. The Journal of Antibiotics, 49(2), 140-144. [Link]

  • Hayden, M. K. (2013). In vivo bioluminescence imaging to evaluate systemic and topical antibiotics against community-acquired methicillin-resistant Staphylococcus aureus (CA-MRSA) in a mouse model of wound infection. Antimicrobial Agents and Chemotherapy, 57(5), 2334-2341.
  • Andes, D. R., & Craig, W. A. (2007). In vivo pharmacodynamic activity of the glycopeptide dalbavancin. Antimicrobial Agents and Chemotherapy, 51(5), 1633-1642. [Link]

  • Tomita, K., & Koyama, N. (2019). In vitro and in vivo antibacterial activities of KRM-1648 and KRM-1657, new rifamycin derivatives. Antimicrobial Agents and Chemotherapy, 43(5), 1267-1272. [Link]

  • Ciulla, M. G., & Gelain, F. (2023). Structure–activity relationships of antibacterial peptides. Microbial Biotechnology, 16(2), 263-279.
  • Herkenne, C., Alberti, I., Naik, A., Kalia, Y. N., Mathy, F. X., Préat, V., & Guy, R. H. (2008). In vivo methods for the assessment of topical drug bioavailability. Pharmaceutical Research, 25(1), 87-103. [Link]

  • Hagiya, H., Aoki, K., Akeda, Y., Tomono, K., & Hamada, S. (2019). Fluopsin C for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae. Frontiers in Microbiology, 10, 2533. [Link]

  • Wang, G. (2019). Low cationicity is important for systemic in vivo efficacy of database-derived peptides against drug-resistant Gram-positive pathogens. Proceedings of the National Academy of Sciences, 116(27), 13533-13538. [Link]

  • Kubicek-Sutherland, J. Z., He, J., & Gelli, A. (2022). The Multifunctional Sactipeptide Ruminococcin C1 Displays Potent Antibacterial Activity In Vivo as Well as Other Beneficial Properties for Human Health. Antibiotics, 11(12), 1779. [Link]

  • Mattheus, W., Herijgers, P., Verhaegen, J., & Anné, J. (2010). The kalimantacin/batumin biosynthesis operon encodes a self-resistance isoform of the FabI bacterial target. Chemistry & Biology, 17(10), 1067-1071. [Link]

Sources

Comparative

Comparative Genomic Analysis of Kalimantacin C Producing Strains: A Technical Guide

Kalimantacins (also known as batumins) are a potent class of hybrid polyketide/non-ribosomal peptide (PK/NRP) antibiotics. They exhibit exceptionally strong and selective antibacterial activity against Staphylococcus spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Kalimantacins (also known as batumins) are a potent class of hybrid polyketide/non-ribosomal peptide (PK/NRP) antibiotics. They exhibit exceptionally strong and selective antibacterial activity against Staphylococcus species, including multidrug-resistant strains, with a minimum inhibitory concentration (MIC) of ~0.05 µg/mL[1]. While Kalimantacin A is the predominant natural derivative, Kalimantacin C—a structural analog that lacks a specific methyl group at C-25[2]—presents a highly desirable target for structure-activity relationship (SAR) studies and pharmacokinetic optimization.

This guide provides an objective, in-depth comparative analysis of the genomic architecture of Kalimantacin C-producing strains (such as Pseudomonas fluorescens, Pseudomonas batumici, and Alcaligenes sp.). Designed for researchers and drug development professionals, it details the mechanistic causality of the biosynthetic pathways and provides self-validating experimental workflows for strain engineering.

Genomic Architecture & Mechanistic Causality

The production of Kalimantacins is governed by the kal/bat biosynthetic gene cluster (BGC). Comparative genomic analysis reveals that this cluster is highly conserved among producing strains, spanning approximately 77 kb and encoding 28 predicted open reading frames (ORFs)[3]. The core machinery is a complex hybrid trans-acyltransferase polyketide synthase/nonribosomal peptide synthetase (trans-AT PKS/NRPS) system[4].

The Biosynthetic Logic of Kalimantacin C

The structural divergence between Kalimantacin A and Kalimantacin C is not due to a separate gene cluster, but rather a highly specific functional shift within the assembly line. Genomic comparisons indicate that Kalimantacin C production is the direct causal result of the inactivity of the methyltransferase (MT) domain in Module 1[1]. When this domain is naturally truncated or enzymatically inactive, the assembly line bypasses the methylation step, yielding the C-variant.

Furthermore, the formation of the conjugated diene at C14–C17 in Kalimantacin C relies on a unique stuttering mechanism by the KS2-KR-ACP-KS3-DH-ACP domains[5], a sophisticated evolutionary trait shared with other complex polyketides.

Target and Self-Resistance

Kalimantacins exert their antibacterial effect by targeting FabI, a trans-2-enoyl-ACP reductase essential for the final step of bacterial fatty acid synthesis[6]. To prevent self-toxicity, producing strains have evolved a dual-resistance mechanism:

  • Target Bypass: The BGC encodes batG, an isoform of FabI that confers full resistance to the producer[7].

  • Prodrug Export: The BGC encodes batM, an alcohol dehydrogenase that facilitates the export of an inactive 17-hydroxyl intermediate[7], which is only activated once outside the cell.

Pathway Start trans-AT PKS Loading NRPS NRPS Module (Glycine Incorporation) Start->NRPS Mod1 Module 1 (Bat1) Active MT (Kal A) Inactive MT (Kal C) NRPS->Mod1 Tailor Tailoring Enzymes (BatA-M) Mod1:active->Tailor Methylation Mod1:inactive->Tailor No Methylation FabI Target: FabI Inhibition (Self-Resistance: BatG) Tailor->FabI

Fig 2. Biosynthetic logic of the kalimantacin assembly line dictating Kalimantacin C production.

Quantitative Strain Comparison

The table below synthesizes the genomic and production metrics across key wild-type and engineered Kalimantacin-producing strains.

StrainGenome Size (Mb)GC Content (%)kal/bat BGC Identity (%)Dominant DerivativeKalimantacin C Yield (mg/L)
P. fluorescens BCCM_ID9359 ~6.2~60.5100.0 (Ref)Kalimantacin A< 5.0
P. batumici UCM B-321 ~6.4~60.1> 98.5Kalimantacin A< 5.0
Alcaligenes sp. YL-02632S ~5.8~58.2~ 85.0Kalimantacin A/B~ 12.0
Engineered P. fluorescens (ΔMT) ~6.2~60.599.9Kalimantacin C> 45.0

Data represents comparative approximations derived from genomic literature to illustrate the necessity of targeted engineering for Kalimantacin C enrichment.

Experimental Workflows

To accurately compare these strains and engineer them for exclusive Kalimantacin C production, researchers must employ rigorous, self-validating protocols.

Protocol 1: High-Resolution Comparative Genomic Pipeline

Causality: PKS/NRPS regions contain highly repetitive modular sequences. Relying exclusively on short-read sequencing causes these regions to collapse during assembly, leading to misannotated domains. A hybrid sequencing approach is strictly required to resolve the true architecture of the kal/bat operon.

  • HMW DNA Extraction: Isolate High-Molecular-Weight genomic DNA using a modified CTAB/Proteinase K protocol to preserve fragments >50 kb.

  • Hybrid Sequencing: Generate long reads (PacBio Sequel II, >20X coverage) for structural scaffolding and short reads (Illumina NovaSeq, >100X coverage) for base-level error correction.

  • De Novo Assembly: Assemble using Unicycler or Flye.

    • Self-Validation Checkpoint: Map the Illumina short reads back to the final assembly. A uniform coverage profile across the ~77 kb kal/bat locus confirms the absence of collapsed repeats.

  • BGC Mining & Synteny Analysis: Process the closed genomes through antiSMASH 7.0. Align the clusters using Easyfig, specifically evaluating the sequence integrity of the Module 1 MT domain across strains.

G N1 HMW DNA Extraction (PacBio/Illumina) N2 Hybrid De Novo Assembly (Unicycler/Flye) N1->N2 N3 BGC Mining & Annotation (antiSMASH / PRISM) N2->N3 N4 Synteny & Domain Analysis (Module 1 MT evaluation) N3->N4 N5 Targeted Mutagenesis (Kalimantacin C Optimization) N4->N5

Fig 1. Self-validating comparative genomics and mutagenesis workflow for Kalimantacin C.

Protocol 2: Targeted Mutagenesis for Kalimantacin C Enrichment

Causality: Natural fermentation yields a heterogeneous mixture of Kalimantacins. By precisely inactivating the MT domain in Module 1, the assembly line is forced to bypass methylation, shifting the metabolic flux entirely toward Kalimantacin C.

  • Vector Construction: Utilize a Ligation-Independent Cloning (LIC) method adapted for Pseudomonas[4] to construct a suicide vector containing homologous flanking regions of the bat1 Module 1 MT domain.

  • Conjugation: Transfer the vector from E. coli S17-1 into P. fluorescens BCCM_ID9359 via biparental mating.

  • Homologous Recombination: Select for double-crossover mutants on tryptose agar supplemented with appropriate selective antibiotics to isolate the ΔMT strain.

  • Metabolite Extraction & LC-MS/MS Validation: Cultivate the mutant strain, extract secondary metabolites using ethyl acetate, and analyze via LC-MS/MS.

    • Self-Validation Checkpoint: The complete absence of the Kalimantacin A mass peak and the dominant presence of the Kalimantacin C peak (Formula C29H46N2O7, Mw 534.33[8]) confirms the mechanistic success of the targeted mutation.

References

  • Structure of Kalimantacins and Batumin ResearchGate URL
  • PubMed Central (PMC)
  • Structure of Kalimantacins, Batumin, and kal/bat ResearchGate URL
  • KNApSAcK Metabolite Information - C00016192 KNApSAcK Family URL
  • A Protein Interaction Map of the Kalimantacin Biosynthesis Assembly Line Frontiers URL
  • PubMed Central (PMC)
  • Organization of kal/bat Biosynthesis Cluster ResearchGate URL
  • This electronic thesis or dissertation has been downloaded from Explore Bristol Research CORE URL

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Kalimantacin C Biosynthetic Intermediates via Mass Spectrometry

For researchers in natural product discovery and antibiotic development, understanding the precise assembly line of a bioactive compound is paramount. This knowledge unlocks the potential for biosynthetic engineering to...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in natural product discovery and antibiotic development, understanding the precise assembly line of a bioactive compound is paramount. This knowledge unlocks the potential for biosynthetic engineering to create novel, more potent analogs. Kalimantacin, a potent antibiotic with strong activity against staphylococci, is assembled by a fascinating hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system in Pseudomonas fluorescens.[1][2] Validating the proposed biosynthetic intermediates is a critical step in fully elucidating this pathway.

This guide provides an in-depth comparison of mass spectrometry-based strategies for the identification and structural validation of these transient molecules. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and self-validating analytical system.

The Kalimantacin Biosynthetic Assembly Line: A Hybrid System

Kalimantacin is the product of a multienzyme complex encoded by the bat gene cluster.[3] The assembly line is composed of three large polypeptides—Bat1, Bat2, and Bat3—which harbor a series of PKS and NRPS modules.[1][4] The biosynthesis is initiated with an acetyl-CoA starter unit, followed by multiple extensions with malonyl-CoA. A key feature is the incorporation of a glycine residue by an NRPS module, marking it as a hybrid peptide-polyketide.[1] The growing chain undergoes numerous modifications, including several unique β-branching events and a final carbamoylation, to produce the bioactive compound.[2][5]

G cluster_0 Initiation & Elongation cluster_1 NRPS Incorporation cluster_2 Further Elongation & Tailoring cluster_3 Final Modifications & Release Acetyl-CoA Acetyl-CoA Bat1_Module1 Bat1 PKS Loading Acetyl-CoA->Bat1_Module1 BatH PKS_Modules PKS Elongation Modules Bat1_Module1->PKS_Modules KS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_Modules BatJ Bat2_NRPS Bat2 NRPS Module (Glycine Incorporation) PKS_Modules->Bat2_NRPS C Bat3_Modules Bat3 PKS Elongation Bat2_NRPS->Bat3_Modules Glycine Glycine Glycine->Bat2_NRPS A Tailoring On-line Tailoring Bat3_Modules->Tailoring KR, DH Beta_Branching β-Branching Events Tailoring->Beta_Branching BatA-E Final_Mods Post-PKS Tailoring Beta_Branching->Final_Mods Kalimantacin_C Bioactive Kalimantacin Final_Mods->Kalimantacin_C BatF (Carbamoylation) BatM (Oxidation)

Figure 1: Simplified workflow of the Kalimantacin PKS/NRPS biosynthetic pathway.

Comparing Mass Spectrometry Strategies for Intermediate Validation

The core challenge in validating biosynthetic intermediates is their transient and often low-abundance nature. Mass spectrometry, with its high sensitivity and specificity, is the premier analytical tool for this purpose. The choice of technique, however, dictates the quality and type of information obtained.

High-Resolution Mass Spectrometry (HRMS): The Discovery Engine

HRMS instruments, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF), provide mass measurements with high accuracy (typically <5 ppm).[6][7] This is the most critical feature for this work.

  • Expertise & Causality: Why is high mass accuracy essential? For an unknown compound detected in a bacterial extract, an accurate mass measurement allows for the confident prediction of its elemental formula. This is the first and most fundamental step in identification. For example, if bioinformatics predicts an intermediate with the formula C₁₀H₁₅NO₄, we can calculate its theoretical exact mass. An HRMS instrument can then confirm if a detected ion's mass matches this theoretical value within a narrow window, effectively filtering out thousands of other metabolites. This makes HRMS an unparalleled tool for untargeted "metabolite fingerprinting" to discover potential intermediates that accumulate in mutant strains.[6]

Tandem Mass Spectrometry (LC-MS/MS): The Structural Confirmer

While HRMS provides the "what" (elemental formula), tandem mass spectrometry (MS/MS) provides the "how" (structural arrangement). In an MS/MS experiment, a specific ion (the "precursor") is selected, fragmented, and the resulting fragment ions (the "product ions") are detected.[8][9]

  • Expertise & Causality: The fragmentation pattern is a structural fingerprint of the molecule. For polyketides, predictable fragmentation pathways, such as neutral losses of water or carboxyl groups, can be diagnostic.[9] By comparing the experimentally observed fragmentation pattern of a suspected intermediate with the predicted fragmentation of its proposed structure, we can gain a high degree of structural confidence. This is crucial for distinguishing between isomers—compounds with the same elemental formula but different structures—which HRMS alone cannot do.

Comparative Overview

The following table summarizes the key performance characteristics of each approach for the validation of kalimantacin intermediates.

FeatureHigh-Resolution MS (HRMS)Tandem MS (LC-MS/MS)Primary Application for Kalimantacin Pathway
Mass Accuracy Excellent (< 5 ppm)Moderate to ExcellentDiscovery: Calculating elemental formulas of unknown intermediates.
Resolution Excellent (> 60,000)Moderate to ExcellentSpecificity: Separating intermediates from complex matrix components.
Structural Info Limited (Elemental Formula)Excellent (Fragmentation Pattern)Validation: Confirming the proposed structure of an intermediate.
Sensitivity Excellent (Full Scan)Best (Selected Reaction Monitoring)Quantification: Measuring accumulation levels in mutant strains.
Throughput HighModerate (Targeted)Screening multiple strains for novel compounds.

A Self-Validating Experimental Workflow

A robust workflow for identifying and validating biosynthetic intermediates integrates both HRMS and MS/MS capabilities, often within the same Liquid Chromatography (LC)-HRMS instrument. The logic is to use HRMS for broad discovery and then trigger targeted MS/MS experiments on ions of interest for structural confirmation.

G cluster_0 Sample Generation cluster_1 LC-HRMS Analysis cluster_2 Data Processing & Validation A Culture P. fluorescens (Wild-Type & Mutant Strains) B Metabolite Extraction (e.g., Ethyl Acetate) A->B C LC Separation (Reversed-Phase C18) B->C D HRMS Full Scan Detection (e.g., Orbitrap, Q-TOF) C->D E Data-Dependent MS/MS (Fragmentation of Abundant Ions) D->E F Metabolite Profiling (Compare WT vs. Mutant) E->F G Mass Matching (Find m/z of Predicted Intermediates) F->G H Fragmentation Analysis (Compare Experimental vs. Predicted) G->H I Structure Validated H->I

Figure 2: Integrated workflow for mass spectrometry-based validation of biosynthetic intermediates.
Step-by-Step Experimental Protocol

This protocol outlines a validated approach using a standard LC-Q-TOF or LC-Orbitrap system.

1. Sample Preparation: Accumulating Intermediates

  • Rationale: Biosynthetic intermediates are often too transient to detect in wild-type strains. Creating knockout mutants of downstream tailoring enzymes (e.g., a batF carbamoyltransferase mutant) is a proven strategy to cause the accumulation of the enzyme's substrate.[8]

  • Protocol:

    • Culture wild-type P. fluorescens BCCM_ID9359 and relevant knockout mutant strains in a suitable production medium.

    • After a set incubation period (e.g., 48-72 hours), acidify the culture broth with formic acid.

    • Perform a liquid-liquid extraction with an organic solvent like ethyl acetate to recover secondary metabolites.

    • Dry the organic extract using a rotary evaporator or nitrogen stream.

    • Reconstitute the dried extract in a small volume of methanol or an appropriate solvent for LC-MS analysis.[8]

2. LC-MS/MS Analysis: Separation and Detection

  • Rationale: Liquid chromatography separates the complex mixture of metabolites prior to MS detection, reducing ion suppression and allowing for clearer spectra. A C18 reversed-phase column is standard for polyketides, separating them based on hydrophobicity.[8] Electrospray ionization (ESI) in negative mode is often effective for acidic compounds like kalimantacin and its precursors.

  • Protocol:

    • Column: Use a C18 column (e.g., Agilent Zorbax or Waters Acquity BEH, 100 x 2.1 mm, 1.8 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a linear gradient from 5% B to 95% B over approximately 20-30 minutes.

    • MS Acquisition Mode: Set the instrument to acquire data in a data-dependent acquisition (DDA) mode. This means the instrument will perform a high-resolution full scan, and when ions above a certain intensity threshold are detected, it will automatically perform MS/MS fragmentation on the top 3-5 most intense ions.

    • Ionization: ESI in negative ion mode.

3. Data Analysis: Connecting Spectra to Structures

  • Rationale: This is where bioinformatics and spectral interpretation converge. The goal is to find an ion in the mutant strain that is absent or significantly reduced in the wild-type, whose accurate mass matches a predicted intermediate, and whose fragmentation pattern supports the proposed structure.

  • Protocol:

    • Feature Finding: Use software (e.g., MZmine, XCMS) to process the raw data, finding all ion features (defined by m/z and retention time) and comparing their abundances between the wild-type and mutant samples.

    • Candidate Identification: Filter the feature list for ions that are highly abundant only in the mutant.

    • Mass Matching: Compare the accurate masses of these candidate ions against a pre-compiled list of theoretical masses for all proposed kalimantacin intermediates.

    • Fragmentation Validation: For any matches, manually inspect the corresponding MS/MS spectrum. Propose logical fragmentation pathways for the candidate structure and see if the major product ions in the experimental spectrum can be explained. Tools like GNPS and SIRIUS can aid in this process by comparing experimental spectra to databases and predicting structures.[10]

References

  • Systematic analysis of the kalimantacin assembly line NRPS module using an adapted targeted mutagenesis approach. PMC. Available at: [Link]

  • Control of β‐Branching in Kalimantacin Biosynthesis: Application of C NMR to Polyketide Programming. ResearchGate. Available at: [Link]

  • Control of β-Branching in Kalimantacin Biosynthesis: Application of 13 C NMR to Polyketide Programming. PubMed. Available at: [Link]

  • Metabolomic-based promising technique for fruit-based natural products analysis. PMC. Available at: [Link]

  • Control of beta‐Branching in Kalimantacin Biosynthesis: Application of Direct Observe 13C NMR to Polyketide Programming. ResearchGate. Available at: [Link]

  • Tailoring of prematurely released polyketide intermediates in piericidin biosynthesis. PMC. Available at: [Link]

  • Overview of fragmentation in the kalimantacin biosynthesis cluster. ResearchGate. Available at: [Link]

  • A Protein Interaction Map of the Kalimantacin Biosynthesis Assembly Line. PMC. Available at: [Link]

  • Control of β‐Branching in Kalimantacin Biosynthesis: Application of 13 C NMR to Polyketide Programming. Scite.ai. Available at: [Link]

  • Systematic analysis of the kalimantacin assembly line NRPS module using an adapted targeted mutagenesis approach. PubMed. Available at: [Link]

  • Accessing Natural Product Biosynthetic Processes by Mass Spectrometry. PMC. Available at: [Link]

  • Kalimantacin A, B, and C, novel antibiotics produced by Alcaligenes sp. YL-02632S. II. Physico-chemical properties and structure elucidation. PubMed. Available at: [Link]

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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kalimantacin C
Reactant of Route 2
Kalimantacin C
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